Technical Documentation Center

Isoxanthohumol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Isoxanthohumol
  • CAS: 521-48-2; 70872-29-6

Core Science & Biosynthesis

Foundational

The Molecular Mechanisms of Isoxanthohumol in Inhibiting Cancer Cell Proliferation

An In-depth Technical Guide for Researchers Abstract Isoxanthohumol (IXN), a prenylflavonoid derived from the hop plant (Humulus lupulus L.), has emerged as a molecule of significant interest in oncology research. While...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

Isoxanthohumol (IXN), a prenylflavonoid derived from the hop plant (Humulus lupulus L.), has emerged as a molecule of significant interest in oncology research. While its precursor, xanthohumol (XN), has been extensively studied, IXN itself demonstrates a distinct and potent profile of anti-cancer activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which isoxanthohumol inhibits the proliferation of cancer cells. We will dissect its impact on critical signaling pathways, including NF-κB, VEGFR, and PI3K/AKT, and detail its role in inducing apoptosis and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive mechanistic overview and practical experimental protocols to investigate these effects.

Introduction: Isoxanthohumol as a Pleiotropic Anti-Cancer Agent

Isoxanthohumol is a flavonoid that is readily formed from the isomerization of xanthohumol, a major prenylated chalcone in hops, a process that can occur during the brewing of beer.[1][2] While structurally related, IXN possesses unique bioactivities that warrant specific investigation. Its potential as a cancer chemopreventive agent stems from its ability to modulate multiple cellular processes that are typically dysregulated in cancer, leading to uncontrolled cell growth.[1][3] Unlike conventional cytotoxic agents, IXN's efficacy lies in its capacity to target and disrupt the intricate signaling networks that cancer cells depend on for their survival, proliferation, and dissemination. This guide synthesizes current knowledge to provide a clear, mechanistically-grounded understanding of IXN's action.

Core Molecular Mechanisms of Isoxanthohumol

The anti-proliferative effects of isoxanthohumol are not attributable to a single mode of action but rather to a concerted disruption of several key signaling cascades that govern cell fate.

Inhibition of Pro-Survival and Angiogenic Signaling

Cancer cells hijack fundamental signaling pathways to ensure their continued growth and to develop a supporting infrastructure, such as a dedicated blood supply (angiogenesis). IXN intervenes at several critical nodes within these pathways.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB transcription factor is a master regulator of inflammation, immunity, and cell survival. In many cancers, it is constitutively active, driving the expression of anti-apoptotic proteins and pro-inflammatory cytokines that create a tumor-promoting microenvironment. Isoxanthohumol has been shown to be a potent inhibitor of the NF-κB pathway.[4][5] Studies in human endothelial and smooth muscle cells demonstrate that IXN treatment leads to a significant reduction in NF-κB levels.[4] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating its target genes, which are crucial for cancer cell survival.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway: Angiogenesis is essential for tumor growth beyond a few millimeters. The VEGFR pathway is a primary driver of this process. Isoxanthohumol exerts potent anti-angiogenic effects by directly targeting key components of this pathway.[4][5] Research has shown that IXN can decrease the expression of VEGFR2, the main signal-transducing receptor for VEGF, in human umbilical vein endothelial cells (HUVECs).[4] Furthermore, it downregulates angiopoietins 1 and 2, and their receptor Tie2, which are critical for vessel maturation and stability.[4] By disrupting this signaling axis, IXN effectively hampers the formation of new blood vessels, starving the tumor of essential nutrients and oxygen.

  • PI3K/AKT/mTOR and MAPK/ERK Pathways: The PI3K/AKT/mTOR and MAPK/ERK pathways are central to cell proliferation, growth, and survival. While much of the literature has focused on xanthohumol's potent inhibition of these pathways, emerging evidence suggests isoxanthohumol also exerts an influence.[6][7][8] IXN has been shown to activate the PI3K/AKT signaling pathway in the context of improving hepatic lipid metabolism.[7][9] However, in cancer biology, the inhibition of this pathway is a key therapeutic goal. In endothelial and vascular smooth muscle cells, IXN treatment reduces the activation of both Akt and Erk, key downstream effectors of these pathways.[4] This reduction in activity contributes to the overall anti-proliferative and anti-angiogenic effects of the compound.

The interconnected nature of these pathways means that inhibition of one can have cascading effects on the others, leading to a comprehensive blockade of pro-growth signaling.

IXN_Signaling_Pathways IXN Isoxanthohumol (IXN) VEGFR2 VEGFR2 IXN->VEGFR2 Inhibits Akt Akt IXN->Akt Inhibits Erk Erk IXN->Erk Inhibits NFkB NF-κB IXN->NFkB Inhibits PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Erk->Proliferation NFkB->Proliferation NFkB->Apoptosis Inhibits

Caption: Core signaling pathways inhibited by Isoxanthohumol (IXN).

Induction of Apoptosis

By suppressing pro-survival signals, isoxanthohumol tips the cellular balance towards programmed cell death, or apoptosis. While direct studies on IXN-induced apoptosis are less common than for its precursor XN, the mechanisms are logically connected. The inhibition of NF-κB and Akt, both of which control the expression of anti-apoptotic proteins like Bcl-2, is a key initiating event.[10][11] In preadipocytes, IXN has been shown to induce apoptosis, marked by increases in cytochrome c and cleaved PARP.[5] This suggests the involvement of the intrinsic, mitochondria-mediated apoptotic pathway.

Cell Cycle Arrest

Uncontrolled progression through the cell cycle is a hallmark of cancer. Flavonoids, including xanthohumol, are known to induce cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.[12][13] Xanthohumol has been shown to cause S-phase arrest in mammary adenocarcinoma cells.[12] While specific data for isoxanthohumol's effect on cell cycle checkpoints is an area for further research, its modulation of pathways like PI3K/Akt and MAPK/ERK, which regulate cell cycle proteins such as cyclins and cyclin-dependent kinases, strongly implies a role in halting cell cycle progression.

Quantitative Data Summary

The anti-proliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit cell growth by 50%. The table below summarizes reported IC50 values for Isoxanthohumol and its precursor, Xanthohumol, across various cancer cell lines. It is often noted that IXN is less potent than XN.[12]

CompoundCell LineCancer TypeIC50 (µM)Citation
XanthohumolHT-29Colon Cancer~4.1 (24h)[10]
IsoxanthohumolHT-29Colon Cancer>100[10]
XanthohumolPC-3Prostate Cancer~20-40[11]
XanthohumolMDA-MB-435Mammary Adenocarcinoma~25 (for DNA synthesis inhibition)[12]
IsoxanthohumolMCF-7Breast Cancer<33 (72h)[14]
IsoxanthohumolA549Lung Cancer<33 (72h)[14]
IsoxanthohumolLoVoColon Cancer≤11 (72h)[14]

Note: IC50 values can vary significantly based on the assay used and the incubation time.

Key Experimental Protocols

To validate the molecular mechanisms of isoxanthohumol, a series of well-established in vitro assays are required. The following protocols provide a robust framework for investigation.

Cell Viability/Proliferation Assay (MTT Assay)

Causality: This assay is the foundational step to determine the dose-dependent cytotoxic or anti-proliferative effect of IXN on a specific cancer cell line. It measures the metabolic activity of viable cells, which is proportional to the cell number.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Isoxanthohumol in the appropriate cell culture medium. Replace the existing medium with the IXN-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Protein Analysis

Causality: This technique allows for the direct visualization and quantification of changes in the expression and phosphorylation (activation) status of key proteins within the signaling pathways modulated by IXN.

Methodology:

  • Cell Lysis: Treat cells with IXN at various concentrations (e.g., 0, 10, 20, 50 µM) for a specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, NF-κB, VEGFR2, Cleaved Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Culture & IXN Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J J I->J Data Analysis

Caption: A standardized workflow for Western Blot analysis.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Causality: This assay quantitatively distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. It provides definitive evidence that the observed decrease in cell viability is due to the induction of apoptosis.

Methodology:

  • Cell Treatment: Culture and treat cells with IXN as described for the viability assay.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both stains.

Conclusion and Future Perspectives

Isoxanthohumol effectively inhibits cancer cell proliferation through a multi-targeted mechanism. Its ability to concurrently suppress critical pro-survival and pro-angiogenic pathways, including NF-κB and VEGFR, while promoting apoptosis, underscores its potential as a valuable compound in cancer research.[4][5] Although in some contexts it appears less potent than its precursor, xanthohumol, its unique properties and presence in common dietary sources make it an important subject for continued investigation.[12]

Future research should focus on elucidating its effects on cell cycle regulation in greater detail, exploring its efficacy in in vivo cancer models, and investigating its potential for synergistic effects when used in combination with established chemotherapeutic agents. A deeper understanding of its metabolic fate and bioavailability will also be crucial for translating these promising preclinical findings into viable therapeutic strategies.

References

  • Abiko, Y., et al. (2012). Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation. Journal of Experimental Therapeutics and Oncology, 10(1), 1-8.
  • Liu, M., et al. (2018). Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology, 9, 530.
  • Hu, G., et al. (2026).
  • Gerhauser, C., et al. (2002). Cancer Chemopreventive Activity of Xanthohumol, a Natural Product Derived from Hop. Cancer Research, 62(17), 4919-4925.
  • Negrão, R., et al. (2013).
  • Chen, P-H., et al. (2024). Abstract 7477: Isoxanthohumol inhibits LPS-induced inflammatory responses in macrophages. Cancer Research.
  • Yong, W. K., et al. (2016). Xanthohumol inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells. PubMed.
  • Bucki, R., et al. (2006). Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB. PMC.
  • LKT Labs. Isoxanthohumol. LKT Labs.
  • Kunnimalaiyaan, S., et al. (2019). Xanthohumol increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines. PLOS ONE, 14(3), e0213859.
  • GoldBio. (n.d.). Isoxanthohumol. GoldBio.
  • Gerhauser, C. (2002). Cancer chemopreventive activity of Xanthohumol, a natural product derived from hop. Cancer Research, 62(17), 4919-4925.
  • Rather, R. A., & Bhagat, M. (2021). Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. Molecules, 26(9), 2486.
  • Stevens, J. F., & Page, J. E. (2004). Xanthohumol and Structurally Related Prenylflavonoids for Cancer Chemoprevention and Control.
  • Deeb, D., et al. (2010).
  • Saito, K., et al. (2018).
  • Slawinska-Brych, A., et al. (2016). Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells. PubMed.
  • Allaway, R. J., et al. (2022). Inverse Molecular Docking Elucidating the Anticarcinogenic Potential of the Hop Natural Product Xanthohumol and Its Metabolites. MDPI.
  • Khazaei, S., et al. (2023). Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture. PMC.
  • Al-Ishaq, R. K., et al. (2024).
  • Sun, G., et al. (2014). Xanthohumol inhibits cellular proliferation in a breast cancer cell line (MDA-MB231)
  • Li, S., et al. (2024).
  • Kunnimalaiyaan, S., et al. (2019). Xanthohumol increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines. PubMed.
  • Li, S., et al. (2024).
  • Ahmad, M., et al. (2022).
  • Kim, S. Y., et al. (2013). The radio-sensitizing effect of xanthohumol is mediated by STAT3 and EGFR suppression in doxorubicin-resistant MCF-7 human breast cancer cells. PubMed.
  • ResearchGate. (2025). Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes | Request PDF.
  • Gasińska, A., et al. (2024). Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions. MDPI.
  • Rather, R. A., & Bhagat, M. (2021). Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. MDPI.
  • Golebiewski, A., et al. (2017).
  • Wikipedia. (n.d.). Isoxanthohumol. Wikipedia.

Sources

Exploratory

Metabolic Conversion of Xanthohumol to Isoxanthohumol: A Mechanistic and Methodological Exploration of Gut-Mediated Isomerization

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract Xanthohumol (XN), the principal prenylated chalcone in hops (Humulus lupulus), is a molecule of significant interest due to its broa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Xanthohumol (XN), the principal prenylated chalcone in hops (Humulus lupulus), is a molecule of significant interest due to its broad spectrum of bioactivities. However, its therapeutic potential is intrinsically linked to its metabolic fate following ingestion. A critical and primary metabolic event is the conversion of xanthohumol into its flavanone isomer, isoxanthohumol (IXN). This guide provides a detailed technical overview of this pivotal conversion process, with a focus on the mechanisms within the gastrointestinal tract. We will dissect the chemical transformation, explore the interplay between the physicochemical environment of the gut and the enzymatic machinery of the resident microbiota, and provide validated, step-by-step experimental protocols for studying this process in vitro. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the bioavailability and bioactivation of this promising natural compound.

Introduction: Xanthohumol and the Significance of Its Isomerization

Xanthohumol is a specialized flavonoid distinguished by a prenyl group, which contributes to its notable biological properties, including anti-inflammatory, antioxidant, and cancer chemopreventive activities[1][2]. Structurally, it is a chalcone, characterized by an open-chain α,β-unsaturated ketone core (Figure 1). This open structure is a key determinant of its chemical reactivity and subsequent metabolic transformation.

Upon oral consumption, xanthohumol is poorly absorbed in its native form, exhibiting low bioavailability[3][4]. The primary reason for this is its rapid and efficient conversion into isoxanthohumol, a flavanone isomer[5][6]. This isomerization is not merely a structural rearrangement but a critical bioactivation step. IXN itself is a major circulating metabolite and serves as the direct precursor to other potent bioactive molecules, such as the powerful phytoestrogen 8-prenylnaringenin (8-PN), a conversion mediated by the gut microbiota[7][8][9]. Therefore, a comprehensive understanding of the initial XN-to-IXN conversion is fundamental to accurately evaluating the pharmacokinetics, bioactivity, and therapeutic applications of xanthohumol-based interventions.

The Chemical Transformation: An Intramolecular Michael Addition

The conversion of xanthohumol to isoxanthohumol is a classic example of an intramolecular cyclization reaction. Chemically, it proceeds via a Michael addition mechanism[5][10]. The nucleophilic 2'-hydroxyl group on the A-ring of the chalcone attacks the electrophilic β-carbon of the α,β-unsaturated ketone, leading to the formation of the heterocyclic C-ring characteristic of flavanones.

This reaction can occur spontaneously, particularly under conditions that favor the cyclization, such as the acidic environment of the stomach or during thermal processing like beer brewing[10][11][12][13]. While often described as non-enzymatic, the gut environment provides a complex milieu where both pH-driven and microbially-catalyzed reactions can occur[12]. The gut microbiota possesses a vast arsenal of enzymes, including chalcone isomerases, which are known to catalyze such cyclizations, although the spontaneous nature of XN conversion is well-established[14].

Figure 1. Isomerization of Xanthohumol to Isoxanthohumol.

The Role of the Gut Microbiota: Beyond Simple Isomerization

The human gut microbiome is a central player in flavonoid metabolism, transforming dietary compounds into more bioavailable or bioactive metabolites[[“]][16][17]. While the initial cyclization of XN to IXN can be abiotic, the gut microbiota is unequivocally essential for the subsequent metabolic cascade.

Certain bacterial species are adept at flavonoid biotransformation. For instance, Eubacterium ramulus and Eubacterium limosum have been identified as key players in the metabolism of prenylated flavonoids[8][18]. Studies have shown that E. limosum can demethylate IXN to form the highly potent phytoestrogen 8-prenylnaringenin (8-PN)[8][19]. Furthermore, E. ramulus can hydrogenate XN to α,β-dihydroxanthohumol (DXN) and metabolize 8-PN into other chalcones[6][18]. This highlights a critical concept: the conversion of XN to IXN is the gateway to a complex metabolic network orchestrated by specific gut microbes. The composition of an individual's microbiota can, therefore, dictate the profile of downstream metabolites, leading to significant inter-individual variations in biological response[7][8].

G cluster_gut Gut Lumen Metabolism XN Xanthohumol (XN) IXN Isoxanthohumol (IXN) XN->IXN Spontaneous / Enzymatic DXN α,β-dihydroxanthohumol (DXN) XN->DXN Hydrogenation (e.g., E. ramulus) PN8 8-Prenylnaringenin (8-PN) IXN->PN8 O-demethylation (e.g., E. limosum) DMX Desmethylxanthohumol (DMX) PN8->DMX Isomerization (e.g., E. ramulus) G cluster_prep Sample Preparation (Anaerobic) cluster_incubation Incubation & Sampling cluster_extraction Metabolite Extraction Fecal Fresh Fecal Sample Slurry Prepare 10% Slurry in Pre-reduced PBS Fecal->Slurry Spike Spike with Xanthohumol (10 µM final) Slurry->Spike Incubate Incubate at 37°C Sample Collect Aliquots (t = 0, 2, 4, 8, 24h) Incubate->Sample Quench Quench with Acetonitrile (+ Internal Standard) Sample->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge Dry Evaporate to Dryness Centrifuge->Dry Reconstitute Reconstitute in 50% Methanol Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Sources

Foundational

A Comparative Analysis of the Estrogenic Activity of Isoxanthohumol and 8-Prenylnaringenin: A Technical Guide

Abstract This technical guide provides an in-depth comparative analysis of the estrogenic activity of two key prenylflavonoids found in hops (Humulus lupulus): isoxanthohumol (IXN) and 8-prenylnaringenin (8-PN). While st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth comparative analysis of the estrogenic activity of two key prenylflavonoids found in hops (Humulus lupulus): isoxanthohumol (IXN) and 8-prenylnaringenin (8-PN). While structurally related, these compounds exhibit vastly different biological activities, a distinction of critical importance for researchers in pharmacology, endocrinology, and drug development. This document will dissect their chemical properties, delve into their mechanisms of action, present quantitative data on their estrogenic potency, and provide detailed protocols for key in vitro assays. Furthermore, it will explore the crucial role of metabolism in activating the pro-estrogenic compound isoxanthohumol and discuss the safety and toxicological considerations for both molecules.

Introduction: The World of Phytoestrogens

Phytoestrogens are plant-derived compounds that are structurally and/or functionally similar to mammalian estrogens, most notably 17β-estradiol.[1] Their ability to interact with estrogen receptors (ERs) allows them to elicit estrogenic or anti-estrogenic effects, making them a subject of intense research for their potential therapeutic applications and as endocrine disruptors.[2] Phytoestrogens exert their effects through two primary estrogen receptor subtypes, ERα and ERβ, which have distinct tissue distributions and can mediate different physiological responses.[3] The balance of activity at these two receptors is a key determinant of a phytoestrogen's overall biological effect.

Among the vast array of phytoestrogens, the prenylflavonoids from hops have garnered significant attention. This guide focuses on two prominent members of this class: isoxanthohumol and its potent metabolite, 8-prenylnaringenin.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of isoxanthohumol and 8-prenylnaringenin is essential to appreciating their differential estrogenic activities.

Isoxanthohumol (IXN) is a prenylated flavonoid that is the most abundant prenylflavonoid found in beer.[4]

  • Chemical Formula: C₂₁H₂₂O₅

  • Molar Mass: 354.40 g/mol

  • >]; }

    Caption: Chemical structure of Isoxanthohumol (IXN).

8-Prenylnaringenin (8-PN) , also a prenylated flavonoid, is present in hops in much smaller quantities than IXN.[5] However, it is recognized as one of the most potent phytoestrogens discovered to date.[1][6]

  • Chemical Formula: C₂₀H₂₀O₅

  • Molar Mass: 340.37 g/mol

  • Structure: dot digraph "8PN_structure" { graph [rankdir="LR", size="4,2", dpi=100]; node [shape=plaintext]; "8PN" [label=< >]; }

    Caption: Chemical structure of 8-Prenylnaringenin (8-PN).

The key structural difference lies in the presence of a methoxy group on the A-ring of isoxanthohumol, which is absent in 8-prenylnaringenin. This seemingly minor difference has profound implications for their ability to bind to and activate estrogen receptors.

Comparative Estrogenic Activity: A Quantitative Overview

The estrogenic potency of a compound is typically quantified by its half-maximal effective concentration (EC₅₀) in various in vitro assays and its relative binding affinity (RBA) to estrogen receptors. The data overwhelmingly demonstrates that 8-prenylnaringenin is a potent phytoestrogen, while isoxanthohumol exhibits negligible direct estrogenic activity.[1][6]

CompoundAssayEC₅₀ (nM)Reference
8-Prenylnaringenin Yeast Estrogen Screen (YES)40.0 - 43.7[7]
Ishikawa Cell Assay4.24 - 4.41[7]
Isoxanthohumol Various assaysVery high/inactive[1][6]
17β-Estradiol Yeast Estrogen Screen (YES)0.33[7]
Ishikawa Cell Assay0.82[7]

Table 1: Comparative EC₅₀ Values for Estrogenic Activity.

CompoundReceptorRelative Binding Affinity (RBA) (%)Reference
8-Prenylnaringenin ERαHigh (preference for ERα)[8]
ERβModerate[8]
Isoxanthohumol ERα & ERβNegligible[1][6]

Table 2: Relative Binding Affinity to Estrogen Receptors.

These data clearly illustrate the stark contrast in estrogenic activity between the two compounds. 8-PN is a potent agonist at estrogen receptors, with a notable preference for ERα, while IXN shows little to no direct interaction.[8] The estrogenic activity of isoxanthohumol-containing products is therefore primarily attributable to its metabolic conversion to 8-prenylnaringenin.

The Crucial Role of Metabolism: Activation of a Pro-estrogen

The most significant aspect of isoxanthohumol's biological activity is its role as a pro-estrogen, a compound that is converted into an active estrogenic substance through metabolic processes. The primary site of this conversion is the gut, where intestinal microbiota play a pivotal role.

dot graph metabolic_conversion { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

IXN [label="Isoxanthohumol (IXN)\n(Weakly Estrogenic)"]; "8PN" [label="8-Prenylnaringenin (8-PN)\n(Potent Phytoestrogen)"]; Metabolism [label="Intestinal Microbiota\n(O-demethylation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

IXN -> Metabolism [label=" Ingestion"]; Metabolism -> "8PN" [label=" Conversion"]; }

Caption: Metabolic conversion of isoxanthohumol to 8-prenylnaringenin.

The conversion of IXN to 8-PN involves the O-demethylation of the methoxy group on the A-ring of isoxanthohumol, a reaction catalyzed by enzymes produced by specific gut bacteria. This biotransformation dramatically increases the estrogenic potency of the ingested compound.

Signaling Pathways of Estrogenic Action

Phytoestrogens, including 8-prenylnaringenin, exert their effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the binding of the estrogenic compound to intracellular estrogen receptors (ERα or ERβ). This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[9]

genomic_pathway cluster_cell Cell cluster_nucleus Nucleus 8PN 8-PN ER Estrogen Receptor (ERα/ERβ) Dimer ER-8-PN Dimer ERE Estrogen Response Element (ERE) Gene Target Gene Transcription Modulation of Gene Transcription

Caption: Genomic signaling pathway of 8-prenylnaringenin.

Non-Genomic Signaling Pathway

In addition to the genomic pathway, estrogens and phytoestrogens can elicit rapid cellular responses through non-genomic signaling.[10] This pathway is initiated by the binding of the ligand to membrane-associated estrogen receptors (mERs). This interaction activates various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, leading to rapid changes in cellular function without direct gene regulation.[11][12]

non_genomic_pathway cluster_cell_membrane Cell Membrane 8PN_mem 8-PN mER Membrane Estrogen Receptor (mER) 8PN_mem->mER Binds Signal_Cascade Intracellular Signaling Cascade (MAPK, PI3K) mER->Signal_Cascade Activates Cellular_Response Rapid Cellular Response Signal_Cascade->Cellular_Response

Caption: Non-genomic signaling pathway of 8-prenylnaringenin.

Experimental Protocols for Assessing Estrogenic Activity

Accurate and reproducible assessment of estrogenic activity is paramount. This section provides detailed, step-by-step methodologies for key in vitro assays.

Yeast Estrogen Screen (YES) Assay

The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that expresses the human estrogen receptor (hERα or hERβ) and a reporter gene (e.g., lacZ, encoding β-galactosidase).[13] Binding of an estrogenic compound to the hER activates the transcription of the reporter gene, leading to the production of β-galactosidase. The enzyme's activity is then measured colorimetrically.

Protocol:

  • Prepare Yeast Culture: Inoculate a single colony of the recombinant yeast strain into an appropriate growth medium and incubate overnight with shaking.

  • Prepare Assay Plate: Add serial dilutions of the test compounds (IXN, 8-PN) and a positive control (17β-estradiol) to a 96-well microplate. Include a solvent control.

  • Inoculate Plate: Dilute the overnight yeast culture in fresh medium containing a colorimetric substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) and add to each well of the assay plate.

  • Incubation: Incubate the plate at 30°C for 48-72 hours.

  • Measure Absorbance: Measure the optical density at a wavelength appropriate for the colorimetric product (e.g., 540 nm for CPRG).

  • Data Analysis: Plot the absorbance against the log of the compound concentration and determine the EC₅₀ value.

Estrogen Receptor (ER) Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.[14]

Protocol:

  • Prepare Receptor Source: Isolate cytosol containing estrogen receptors from a suitable source, such as rat uterine tissue.[14]

  • Prepare Assay Tubes: In a series of tubes, combine the receptor preparation, a fixed concentration of radiolabeled estradiol, and increasing concentrations of the unlabeled test compound (IXN, 8-PN) or a reference competitor (unlabeled 17β-estradiol).

  • Incubation: Incubate the tubes at 4°C for 16-18 hours to allow binding to reach equilibrium.

  • Separate Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal.

  • Measure Radioactivity: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specifically bound radioligand against the log of the competitor concentration to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the relative binding affinity (RBA) compared to 17β-estradiol.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay utilizes the estrogen-responsive human breast cancer cell line MCF-7 to measure the proliferative effect of estrogenic compounds.[15]

Protocol:

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Seed Cells: Seed the cells into 96-well plates at a low density.

  • Treatment: After allowing the cells to attach, treat them with serial dilutions of the test compounds (IXN, 8-PN) and a positive control (17β-estradiol). Include a solvent control.

  • Incubation: Incubate the plates for 6 days, with a medium change every 2 days.

  • Assess Cell Proliferation: Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.

  • Data Analysis: Plot the cell number or absorbance against the log of the compound concentration to determine the EC₅₀ value.

T47D Cell-Based Reporter Gene Assay

This assay employs the human breast cancer cell line T47D, which is stably transfected with a luciferase reporter gene under the control of an estrogen-responsive element (ERE).[16][17]

Protocol:

  • Cell Culture: Culture the T47D-ERE-luciferase reporter cell line in an appropriate medium.

  • Seed Cells: Seed the cells into a 96-well plate.

  • Treatment: Treat the cells with serial dilutions of the test compounds (IXN, 8-PN) and a positive control (17β-estradiol).

  • Incubation: Incubate the plate for 24 hours to allow for reporter gene expression.

  • Measure Luciferase Activity: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the log of the compound concentration to determine the EC₅₀ value.

Safety and Toxicological Considerations

A comprehensive evaluation of the safety and toxicology of isoxanthohumol and 8-prenylnaringenin is essential for their potential therapeutic applications.

Isoxanthohumol:

  • Studies have suggested that isoxanthohumol may have a risk of causing idiosyncratic drug-induced liver injury (IDILI).[18]

  • Due to its potential estrogenic effects after metabolic conversion, caution is advised for pregnant women or those trying to conceive.[2]

8-Prenylnaringenin:

  • While generally considered safe in the short term, there are concerns about the long-term effects of this potent phytoestrogen.[3]

  • Its strong estrogenic activity, particularly its preference for ERα, raises concerns about its potential to promote the growth of estrogen-sensitive cancers, such as breast cancer.[5]

  • Some studies have reported abnormal bleeding in postmenopausal women taking preparations containing phytoestrogens.[3]

Further research is necessary to fully elucidate the long-term safety profiles of both compounds.

Conclusion and Future Directions

The comparative analysis of isoxanthohumol and 8-prenylnaringenin reveals a fascinating case of a pro-estrogen and its highly active metabolite. While isoxanthohumol itself possesses negligible estrogenic activity, its conversion to 8-prenylnaringenin by the gut microbiota results in a compound with potent estrogenic effects, primarily mediated through the ERα receptor. This distinction is of paramount importance for researchers and drug developers.

Future research should focus on:

  • Further elucidating the inter-individual variability in the metabolic conversion of IXN to 8-PN and its clinical implications.

  • Conducting long-term safety and efficacy studies of both compounds for potential therapeutic applications, particularly in the context of menopausal symptom relief and bone health.

  • Investigating the potential of modulating the gut microbiome to control the production of 8-PN from dietary isoxanthohumol.

This in-depth technical guide provides a solid foundation for understanding the complex interplay between structure, metabolism, and estrogenic activity of these two important prenylflavonoids. The provided protocols and data will serve as a valuable resource for the scientific community to further explore the potential of these compounds in human health and disease.

References

  • Milligan, S. R., et al. (2002). Oestrogenic activity of the hop phyto-oestrogen, 8-prenylnaringenin. Reproduction, 123(2), 235-242.
  • Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113–122.
  • Simplified diagram of estrogen signaling pathways, including non-genomic (red lines) and genomic (blue lines) response structures (grey field) and processes (cyan field).
  • Phytoestrogen-induced Nongenomic Signaling and its Functional Consequences in Pituitary Cancer.
  • The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC - NIH.
  • 8-Prenylnaringenin from hop (Humulus lupulus L.) – a panacea for menopause? - Herba Polonica.
  • Beyond Hormone Replacement: Multifaceted Effects of Phytoestrogens for Optimizing Kinesiological and Physiological Adapt
  • An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics - Benchchem.
  • Oestrogenic activity of the hop phyto-oestrogen, 8-prenylnaringenin | Request PDF.
  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 - N
  • Estrogen Luciferase Reporter T47D Cell Line - BPS Bioscience.
  • Robotic MCF-7:WS8 Cell Proliferation Assay to Detect Agonist and Antagonist Estrogenic Activity | Toxicological Sciences | Oxford Academic.
  • 8-Prenylnaringenin - Estrogen Receptor Inhibitor | APExBIO.
  • 8-Prenylnaringenin is a potent ERalpha selective phytoestrogen present in hops and beer | Request PDF.
  • Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Prolifer
  • Relative oestrogenic activity of oestradiol ()
  • Non-Genomic Effects of Xenoestrogen Mixtures - MDPI.
  • A simplified diagram of estrogen signaling pathways, including genomic...
  • Predicting in vivo concentrations of dietary hop phytoestrogens by physiologically based kinetic modeling - bioRxiv.
  • Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed.
  • Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using R
  • Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen
  • Isoxanthohumol, a component of Sophora flavescens, promotes the activation of the NLRP3 inflammasome and induces idiosyncratic hep
  • Estrogen Signaling Pathway - Cre
  • Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - MDPI.
  • “Molecular Pathways: Environmental Estrogens Activate Nongenomic Signaling to Developmentally Reprogram the Epigenome” - PMC.
  • Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. | Toxicological Sciences | Oxford Academic.
  • Phytoestrogen Biological Actions on Mammalian Reproductive System and Cancer Growth.
  • What Is Isoxanthohumol & Is It Safe? - Million Marker.
  • Estrogen Receptors : Methods and Protocols - New York University Shanghai.
  • XenoScreen YES/YAS - Biotoxik.
  • Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Labor
  • Estrogen Signalling P
  • The Potent Phytoestrogen 8-Prenylnaringenin - Encyclopedia.pub.
  • A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed.
  • Estrogen signaling p
  • Yeast Estrogen Screen (YES) with Saccharomyces cerevisiae - Ecotox Centre.
  • Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC)
  • XenoScreen XL YES short protocol - Xenometrix.
  • An improved estrogenic activity reporter gene assay ((T47D-KBluc)
  • Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One - Research journals.
  • Yeast Estrogen and Androgen Screens - Ecotox Centre.
  • In vitro estrogenic, cytotoxic, and genotoxic profiles of the xenoestrogens 8-prenylnaringenine, genistein and tartrazine Nasri, - Helda - Helsinki.fi.
  • Estrogen Receptor Luciferase Reporter T47D Stable Cell Line (2 vials) - Signosis.
  • The Hop Polyphenols Xanthohumol and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endome - u:scholar.
  • Xanthohumol and related prenylflavonoids from hops and beer: to your good health! - BioActive-Tech.

Sources

Exploratory

The Pharmacophore of Hops: A Technical Guide to the Structure-Activity Relationships of Prenylated Flavonoids

Executive Summary This technical guide analyzes the structure-activity relationships (SAR) of the primary prenylated flavonoids derived from Humulus lupulus (Hops). While traditionally utilized in brewing, the hop pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide analyzes the structure-activity relationships (SAR) of the primary prenylated flavonoids derived from Humulus lupulus (Hops). While traditionally utilized in brewing, the hop pharmacophore—specifically the prenyl group attached to the flavonoid backbone—presents a unique duality in pharmacological application. This guide dissects the critical structural switch between the open-ring chalcone Xanthohumol (XN) and its closed-ring flavanone metabolites, Isoxanthohumol (IX) and 8-Prenylnaringenin (8-PN) . We explore how minor structural modifications shift bioactivity from chemopreventive (NF-


B inhibition) to potent estrogenicity (ER

agonism).

Chemical Architecture & Biosynthetic Logic

The biological potency of hop flavonoids is dictated by two structural features: the prenyl moiety (3-methyl-2-butenyl group) and the chalcone-flavanone isomerism .

The Prenyl Anchor

Unlike common flavonoids (e.g., quercetin), hop flavonoids possess a prenyl group.[1][2][3][4][5][6] This lipophilic "anchor" dramatically increases cell membrane permeability and facilitates hydrophobic interactions within protein binding pockets (e.g., the Estrogen Receptor ligand-binding domain).

The Isomerization Switch

The core SAR revolves around the stability of the central ring.

  • Xanthohumol (XN): A prenylated chalcone (open C-ring).[2] It contains an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -unsaturated ketone system, acting as a Michael acceptor (electrophile).
    
  • Isoxanthohumol (IX): The flavanone isomer (closed C-ring). Spontaneously formed from XN under thermal stress or high pH. It lacks the Michael acceptor system.

  • 8-Prenylnaringenin (8-PN): Formed via O-demethylation of IX.[7] It acts as a potent phytoestrogen.[1][7][8][9]

Visualization: The Metabolic & Structural Cascade

The following diagram illustrates the conversion pathway and the structural logic governing bioactivity.

Hop_Metabolism XN Xanthohumol (XN) (Prenylated Chalcone) Bioactivity: Anti-cancer / NF-kB Inhibitor IX Isoxanthohumol (IX) (Prenylated Flavanone) Bioactivity: Weak Phytoestrogen XN->IX Thermal Isomerization (Brewing/Extraction) PN6 6-Prenylnaringenin (6-PN) (Positional Isomer) Bioactivity: Low Estrogenicity XN->PN6 Isomerization (Minor) PN8 8-Prenylnaringenin (8-PN) (Potent Phytoestrogen) Bioactivity: ER-alpha Agonist IX->PN8 O-Demethylation (Gut Microbiota: E. limosum)

Figure 1: The structural evolution of hop flavonoids. Note the critical role of gut microbiota in activating the estrogenic pharmacophore.

The Estrogenic SAR: 8-PN vs. 6-PN[10][11][12][13][14]

The most striking SAR in hop chemistry is the positional isomerism between 8-Prenylnaringenin (8-PN) and 6-Prenylnaringenin (6-PN) .

The Criticality of Position C8

8-PN is currently identified as the most potent phytoestrogen known, with an affinity for Estrogen Receptor


 (ER

) significantly higher than established isoflavones like genistein.
  • 8-PN (Active): The prenyl group at carbon 8 aligns perfectly with the hydrophobic pocket of the ER

    
     ligand-binding domain (LBD), mimicking the steroid ring of 17
    
    
    
    -estradiol.
  • 6-PN (Inactive/Weak): Shifting the prenyl group to carbon 6 introduces steric hindrance that prevents deep seating within the ER pocket.

Comparative Potency Table

CompoundER

Relative Binding Affinity (RBA)
ER

Relative Binding Affinity (RBA)
Primary Mechanism
17

-Estradiol
100100Endogenous Agonist
8-Prenylnaringenin ~0.05 - 1.5~0.01 - 0.5Strong Agonist (Nanomolar IC50)
6-Prenylnaringenin < 0.01< 0.01Weak/Inactive
Xanthohumol < 0.001< 0.001Non-estrogenic
Genistein (Soy) ~0.5~30ER

Selective

Values normalized to Estradiol = 100. Note: 8-PN shows a distinct preference for ER


 compared to soy isoflavones which prefer ER

. [1, 2]

The Chemopreventive SAR: The Michael Acceptor

While 8-PN dominates hormonal signaling, Xanthohumol (XN) dominates chemoprevention. The SAR here relies entirely on the open chalcone ring .

Mechanism: Covalent Modification

XN contains an


-unsaturated ketone. This moiety is an electrophile that reacts with nucleophilic sulfhydryl (-SH) groups on cysteine residues of specific proteins via Michael addition.
  • Target 1: NF-

    
    B Pathway:  XN covalently modifies IKK (I
    
    
    
    B Kinase) and the p65 subunit of NF-
    
    
    B. This prevents the transcription of pro-inflammatory cytokines (IL-6, TNF-
    
    
    ) and survival factors (Bcl-2).
  • Target 2: Keap1/Nrf2: XN modifies cysteines on Keap1, releasing Nrf2 to translocate to the nucleus and activate Antioxidant Response Elements (ARE), boosting cellular defense (HO-1, NQO1).

SAR Failure Point: If XN cyclizes to IX (flavanone), the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-unsaturated ketone is lost. IX cannot perform Michael addition, rendering it ineffective against these specific chemopreventive targets.

Metabolic Bioactivation: The Gut-Endocrine Axis

Researchers must account for the "Prodrug" nature of these compounds. XN is poorly bioavailable and largely remains in the gut. However, the gut microbiota acts as a metabolic reactor.[4][5][8]

  • The Transformation: XN -> IX -> 8-PN

  • The Catalyst: Specific bacterial strains, notably Eubacterium limosum, express the O-demethylase enzyme required to convert IX to 8-PN.[7]

  • Clinical Implication: High inter-individual variability exists. "High producers" of 8-PN may experience significant estrogenic effects from hop supplementation, while "low producers" may not. [3, 4]

Experimental Protocols

Protocol A: Optimized Extraction of Prenylflavonoids

Standard solvent extraction often causes thermal isomerization (XN


 IX). This protocol minimizes degradation.
  • Preparation: Cryogenically grind hop cones (liquid nitrogen) to disrupt lupulin glands without heat generation.

  • Solvent System: Use Ethanol:Water (90:10 v/v). Avoid Methanol if food-grade compliance is required, though Methanol yields are slightly higher.

  • Extraction:

    • Method: Accelerated Solvent Extraction (ASE) or Ultrasound-Assisted Extraction (UAE).

    • Conditions: Maintain temperature < 50°C . (Temperatures >80°C accelerate XN

      
       IX conversion).
      
    • Time: 3 cycles of 10 minutes (ASE) or 30 mins sonication.

  • Purification: Filter through 0.45

    
    m PTFE. Store at -20°C in amber vials to prevent photo-isomerization.
    
Protocol B: Competitive ER Binding Assay

Validating the SAR of 8-PN vs. XN.

  • Reagents: Recombinant Human ER

    
     ligand binding domain; Fluorescently labeled Estradiol (tracer).
    
  • Dosing: Prepare serial dilutions of 8-PN, XN, and 6-PN (1 nM to 10

    
    M) in DMSO (final concentration <1%).
    
  • Incubation: Mix protein, tracer, and test compound in assay buffer (pH 7.4). Incubate for 2 hours at room temperature in the dark.

  • Readout: Measure Fluorescence Polarization (FP).

    • High FP = Tracer bound (Compound did not displace).

    • Low FP = Tracer displaced (Compound bound to receptor).

  • Validation: 8-PN should show an IC50 in the low nanomolar range; XN should show no displacement.

Signaling Pathway Visualization

The following diagram contrasts the distinct signaling pathways engaged by XN (Chemoprevention) versus 8-PN (Estrogenicity).

Signaling_Pathways XN Xanthohumol (XN) (Electrophile) IKK IKK / NF-kB (Cys Modification) XN->IKK Michael Addition PN8 8-Prenylnaringenin (Ligand) ER Estrogen Receptor (ER-alpha) PN8->ER High Affinity Binding Inflam INHIBITION of Pro-inflammatory Cytokines (TNF-a, IL-6) IKK->Inflam Downregulates Prolif ACTIVATION of Gene Transcription (Cell Proliferation/Bone Density) ER->Prolif Nuclear Translocation

Figure 2: Divergent signaling mechanisms. XN acts via covalent inhibition of inflammatory pathways, while 8-PN acts via non-covalent receptor agonism.

References

  • Milligan, S. R., et al. (1999).[1] Identification of a potent phytoestrogen in hops (Humulus lupulus L.) and beer.[1] Journal of Clinical Endocrinology & Metabolism. Link

  • Schaefer, O., et al. (2003).[1] 8-Prenylnaringenin is a potent ERalpha selective phytoestrogen present in hops and beer.[5] Journal of Steroid Biochemistry and Molecular Biology. Link

  • Possemiers, S., et al. (2005). The gut-brain axis: Activation of proestrogens from hops (Humulus lupulus L.) by intestinal microbiota; conversion of isoxanthohumol into 8-prenylnaringenin.[7][10] Journal of Agricultural and Food Chemistry. Link

  • Gerhauser, C. (2005). Broad spectrum anti-infective and chemopreventive activities of hop bitter acids and xanthohumol. Molecular Nutrition & Food Research. Link

  • Stevens, J. F., & Page, J. E. (2004). Xanthohumol and related prenylflavonoids from hops and beer: to your good health! Phytochemistry. Link

Sources

Foundational

Impact of Isoxanthohumol on Human Gut Microbiota Composition: A Technical Guide

Executive Summary This technical guide analyzes the bidirectional relationship between Isoxanthohumol (IX)—a prenylated flavonoid derived from hops—and the human gut microbiota. Unlike typical dietary polyphenols, IX fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the bidirectional relationship between Isoxanthohumol (IX)—a prenylated flavonoid derived from hops—and the human gut microbiota. Unlike typical dietary polyphenols, IX functions as both a microbiota-dependent prodrug (converting to the potent phytoestrogen 8-prenylnaringenin) and a microbiome modulator (specifically promoting Akkermansia muciniphila).

For drug development professionals, understanding this duality is critical. The efficacy of IX in hormone replacement therapies depends entirely on the presence of specific bacterial taxa (Eubacterium limosum), while its utility in metabolic syndrome relies on its capacity to reshape the gut ecosystem.

Part 1: Molecular Pharmacology & Biotransformation

The XN-IX-8PN Axis

Isoxanthohumol (IX) is rarely the primary compound in raw hops; it is formed via the thermal isomerization of Xanthohumol (XN) during the brewing process or boiling. Once ingested, IX undergoes a critical microbial transformation.

The "High-Producer" Phenotype

The clinical efficacy of IX, particularly for menopausal vasomotor symptoms, is dictated by the host's ability to convert IX into 8-prenylnaringenin (8-PN) . 8-PN is the most potent phytoestrogen known, with a binding affinity for estrogen receptors (ER


) significantly higher than that of IX.
  • Mechanism: O-demethylation at the C-5 position.

  • Key Microorganism: Eubacterium limosum (specifically strain LMG P23546).[1]

  • Prevalence: Only ~30% of the human population harbors sufficient E. limosum to effect this conversion, creating a distinct "High Producer" vs. "Low Producer" pharmacokinetic stratification.

Diagram: The Biotransformation Pathway

The following diagram illustrates the conversion flow and the specific bacterial dependency.

IX_Metabolism XN Xanthohumol (XN) (Prenylated Chalcone) IX Isoxanthohumol (IX) (Prenylated Flavanone) XN->IX Cyclization PN8 8-Prenylnaringenin (8-PN) (Potent Phytoestrogen) IX->PN8 Microbiota-Dependent EL Eubacterium limosum (O-demethylation) EL->PN8 Process Thermal Isomerization (Brewing/Boiling)

Caption: The metabolic trajectory of Xanthohumol to 8-PN. The conversion of IX to 8-PN is the rate-limiting, microbiota-dependent step driven by Eubacterium limosum.

Part 2: Microbiota Modulation (The "Impact")

Beyond being metabolized, IX actively modulates the gut environment. Recent data identifies IX as a selective antimicrobial and a promoter of beneficial mucin-degrading bacteria.

The Akkermansia Bloom

Research indicates that IX administration significantly increases the abundance of Akkermansia muciniphila.[2][3][4] This is a pivotal finding for developing IX as a therapeutic for metabolic syndrome (MetS).

  • Mechanism: IX inhibits pancreatic lipase and the CD36 fatty acid transporter in the small intestine.[2][3][4][5] This alters the lipid profile reaching the colon, creating a nutrient niche that favors A. muciniphila over other taxa.

  • Physiological Outcome: Increased Akkermansia abundance correlates with thickened colonic mucin layers, reduced metabolic endotoxemia (lower plasma LPS), and improved insulin sensitivity.

Selective Antimicrobial Activity

While less potent than its parent compound XN, IX retains antimicrobial activity against specific anaerobic pathogens.

Target OrganismEffect of Isoxanthohumol (IX)MechanismClinical Relevance
Bacteroides fragilis Moderate InhibitionMembrane disruptionReduction of opportunistic pathogenicity.
Clostridium perfringens InhibitionProtonophore actionControl of gas gangrene/food poisoning agents.
Akkermansia muciniphila Promotion (Bloom) Indirect (Lipid niche alteration)Improvement in gut barrier integrity.[3][5]
Eubacterium limosum Substrate UtilizationO-demethylationActivation of estrogenic metabolites (8-PN).[6]
Diagram: Mechanism of Action for Metabolic Improvement

This diagram details how IX leverages the microbiota to improve host metabolic health.[4]

IX_Akkermansia_Mechanism IX_Input Isoxanthohumol (IX) Administration Lipase Inhibition of Pancreatic Lipase & CD36 Transporter IX_Input->Lipase Lipid_Flux Altered Lipid Flux to Colon Lipase->Lipid_Flux Akker Bloom of Akkermansia muciniphila Lipid_Flux->Akker Niche Selection Barrier Thickened Mucin Layer (Gut Barrier Integrity) Akker->Barrier Endotox Reduced Metabolic Endotoxemia (LPS) Barrier->Endotox Prevents Leakage Insulin Improved Glucose Metabolism Endotox->Insulin Reduced Inflammation

Caption: Mechanistic pathway linking IX intake to metabolic health via Akkermansia muciniphila proliferation and gut barrier reinforcement.

Part 3: Experimental Frameworks

To validate the impact of IX on the microbiota, researchers must employ rigorous ex vivo and in vivo models. The following protocol outlines a self-validating system for assessing biotransformation and community modulation.

Protocol: Ex Vivo Anaerobic Fecal Fermentation

Objective: To determine the "Producer Status" of a donor and assess the community shift induced by IX.

1. Reagents & Preparation
  • Basal Medium: McBain & Macfarlane medium (buffered peptone water, yeast extract, tryptone, L-cysteine-HCl, bile salts, heme, Vitamin K1).

  • Test Compound: Isoxanthohumol (purity >98%) dissolved in DMSO.

  • Inoculum: Fresh human feces (processed within 2 hours of defecation).

2. Experimental Setup (Step-by-Step)
  • Slurry Preparation: Homogenize 10g of fresh feces with 90mL of anaerobic phosphate-buffered saline (PBS, 0.1 M, pH 7.0) in a stomacher bag for 2 minutes.

  • Aliquot: Transfer 5 mL of fecal slurry into anaerobic Balch tubes or serum bottles containing 45 mL of reduced Basal Medium.

  • Dosing:

    • Treatment Group: Add IX to a final concentration of 50 µM.

    • Vehicle Control: Add equivalent volume of DMSO (final conc. < 0.5%).

    • Sterile Control: Autoclaved medium + IX (to rule out chemical degradation).

  • Incubation: Incubate at 37°C in an anaerobic chamber (

    
     atmosphere) for 48 hours.
    
3. Sampling & Analysis
  • Timepoints: 0h, 24h, 48h.

  • Metabolite Analysis (LC-MS/MS):

    • Extract 1 mL of culture with ethyl acetate.

    • Target analytes: IX, 8-PN, Xanthohumol.[7][8][9]

    • Validation: Detection of 8-PN in Treatment but not Sterile Control confirms microbial biotransformation.

  • Microbiota Analysis (16S rRNA Sequencing):

    • Pellet cells via centrifugation (10,000 x g, 5 min).

    • Extract DNA and amplify V3-V4 region.

    • Target: Compare relative abundance of Akkermansia and Eubacterium between Treatment and Vehicle Control.

Part 4: Therapeutic Implications & Drug Development

The interaction between IX and the microbiota presents two distinct drug development strategies:

  • Precision Phyto-Therapy (Menopause):

    • Challenge: Variable efficacy due to lack of E. limosum in ~70% of patients.

    • Solution: Develop a Synbiotic Formulation combining IX with a probiotic strain of E. limosum (or a functional equivalent) to ensure consistent conversion to 8-PN.

  • Metabolic Modulators (Obesity/T2D):

    • Challenge: Poor bioavailability of polyphenols.

    • Solution: Utilize IX as a Prebiotic-like Drug . The goal is not systemic absorption of IX, but rather the local inhibition of intestinal lipases and the subsequent bloom of Akkermansia. This requires formulations that delay release until the distal small intestine.

References

  • Possemiers, S., et al. (2005). Eubacterium limosum activates isoxanthohumol from hops (Humulus lupulus L.) into the potent phytoestrogen 8-prenylnaringenin in vitro and in rat intestine.[10] Journal of Nutrition.[11]

  • Watanabe, Y., et al. (2023).[2][4][5] Isoxanthohumol improves obesity and glucose metabolism via inhibiting intestinal lipid absorption with a bloom of Akkermansia muciniphila in mice.[2][3][4][5] Molecular Metabolism.

  • Cermak, P., et al. (2017).[7][12] Strong antimicrobial activity of xanthohumol and other derivatives from hops (Humulus lupulus L.) on gut anaerobic bacteria.[12][13] APMIS.

  • Paraiso, I. L., et al. (2019). The structural fate of xanthohumol and its impact on the gut microbiota. Molecular Nutrition & Food Research.

Sources

Exploratory

Executive Summary: The Phytoestrogen Potency Hierarchy

Topic: Isoxanthohumol as a Precursor to 8-Prenylnaringenin: A Technical Guide on Biotransformation and Synthesis Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isoxanthohumol as a Precursor to 8-Prenylnaringenin: A Technical Guide on Biotransformation and Synthesis Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

In the landscape of phytoestrogens, 8-prenylnaringenin (8-PN) stands as the most potent compound identified to date, exhibiting a binding affinity for the estrogen receptor


 (ER

) that rivals 17

-estradiol. However, 8-PN is present in negligible quantities in its natural source, Humulus lupulus (hops).[1] The abundance lies in its precursors: Xanthohumol (XN) and, critically, Isoxanthohumol (IX) .[2][3][4]

This guide details the technical conversion of IX into 8-PN. Unlike the spontaneous isomerization of XN to IX, the conversion of IX to 8-PN requires specific O-demethylation . This document outlines two validated pathways for this transformation: the Biotic Pathway (microbial activation via Eubacterium limosum) and the Abiotic Pathway (chemical synthesis via Lewis acids), providing the protocols necessary for high-yield production and analytical validation.

Part 1: Structural Dynamics & The Conversion Axis

The conversion of IX to 8-PN is not a spontaneous isomerization but a regioselective chemical modification. Understanding the structural constraints is vital for experimental design.

  • Isoxanthohumol (IX): A prenylated flavanone containing a methoxy group (

    
    ) at the C7 position (or C4' depending on numbering convention relative to the chalcone).
    
  • 8-Prenylnaringenin (8-PN): The demethylated analog of IX, possessing a hydroxyl group (

    
    ) at the corresponding position.[5]
    

The Mechanism: The core transformation is an O-demethylation .[5] In vivo, this is an enzymatic process driven by specific anaerobic bacteria. In vitro, it requires reagents capable of cleaving aryl-methyl ethers without destroying the prenyl group.

Pathway Visualization

MetabolicPathway cluster_legend Reaction Types XN Xanthohumol (XN) (Prenylated Chalcone) IX Isoxanthohumol (IX) (Prenylated Flavanone) XN->IX Spontaneous Cyclization (Thermal/Alkaline) PN8 8-Prenylnaringenin (8-PN) (Potent Phytoestrogen) IX->PN8 O-Demethylation (E. limosum / MgI2) key1 Blue: Precursor Source key2 Yellow: Intermediate (Pro-drug) key3 Red: Active Metabolite

Figure 1: The conversion axis from Xanthohumol to 8-Prenylnaringenin.[1][2][3][4][6][7][8][9][10][11][12] The critical step addressed in this guide is the O-demethylation of IX.

Part 2: The Biotic Pathway (Microbial Activation)

This pathway mimics the human gut "producer" phenotype. It is the preferred method for generating bio-identical metabolites and studying pharmacokinetics.

Core Principle: The bacterium Eubacterium limosum expresses specific O-demethylases capable of cleaving the methyl group from IX under strict anaerobic conditions.

Experimental Protocol: Anaerobic Fermentation

Reagents & Strain:

  • Strain: Eubacterium limosum (Reference strain: LMG P-23546 or ATCC 8486).

  • Medium: Brain Heart Infusion (BHI) broth or Wilkins-Chalgren Anaerobe Broth.

  • Supplement: L-Cysteine HCl (0.5 g/L) as a reducing agent to maintain anaerobiosis.

  • Substrate: Isoxanthohumol (purity >95%).[1]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Revive E. limosum from cryostocks in BHI + Cysteine medium.

    • Incubate at 37°C in an anaerobic chamber (

      
      ) for 48 hours.
      
    • Validation: Verify optical density (

      
      ) reaches ~0.8–1.0.
      
  • Substrate Addition (The Conversion Phase):

    • Prepare a stock solution of IX in DMSO (keep final DMSO concentration <0.5% v/v to avoid toxicity).

    • Add IX to the active culture to a final concentration of 50–100 µM .

    • Note on Causality: Do not add IX during the lag phase; addition during the exponential phase maximizes enzymatic conversion rates.

  • Incubation:

    • Incubate anaerobically at 37°C for 72–96 hours .

    • Monitor pH; E. limosum acidification can inhibit the reaction. Buffer with phosphate if necessary to maintain pH 7.0–7.5.

  • Extraction:

    • Acidify culture broth to pH 3.0 with 1M HCl to protonate the flavonoids (improving organic solubility).

    • Extract 3x with ethyl acetate (EtOAc).[9]

    • Evaporate solvent under nitrogen stream.

Workflow Diagram

FermentationWorkflow Start E. limosum Cryostock Growth Anaerobic Growth Phase (BHI + Cysteine, 48h) Start->Growth Dosing Substrate Addition (IX in DMSO, 100 µM) Growth->Dosing Conversion Biotransformation (72-96h, 37°C) Dosing->Conversion Extract Liquid-Liquid Extraction (Ethyl Acetate, pH 3) Conversion->Extract

Figure 2: Anaerobic fermentation workflow for the bioconversion of IX to 8-PN.

Part 3: The Abiotic Pathway (Chemical Synthesis)

For high-throughput synthesis or standard generation, biological variability is undesirable. Chemical O-demethylation is the alternative, though it requires strict control to prevent degradation of the prenyl chain.

The Challenge: Standard demethylating agents (like


) are Lewis acids that can attack the prenyl double bond, causing cyclization into unwanted byproducts (e.g., cyclic ethers).

The Solution: Use Magnesium Iodide Etherate (


) . This reagent is milder and shows high regioselectivity for the methoxy group ortho to the carbonyl, which corresponds exactly to the IX structure.
Synthesis Protocol
  • Setup: Flame-dry a round-bottom flask and purge with Argon (inert atmosphere is critical).

  • Dissolution: Dissolve Isoxanthohumol (1 eq) in anhydrous THF (Tetrahydrofuran).

  • Reagent Addition:

    • Add

      
       (5–10 equivalents).
      
    • Causality: Excess reagent is required to complex with the carbonyl oxygen, facilitating the nucleophilic attack on the methyl group.

  • Reaction:

    • Reflux at 60°C for 1–3 hours.

    • Monitor via TLC (Thin Layer Chromatography) or HPLC.

  • Quenching:

    • Cool to room temperature.

    • Quench carefully with dilute HCl (1M) to break the Magnesium-flavonoid complex.

    • Extract with Ethyl Acetate.[2][9]

  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient) is usually required to separate 8-PN from unreacted IX.

Part 4: Analytical Validation & Data

Trustworthiness in this protocol relies on accurate quantification. 8-PN and IX are isomers of XN derivatives; they have identical molecular weights (


) to some other hop compounds, so retention time separation is critical.

Method: LC-MS/MS (Triple Quadrupole). Ionization: ESI Negative Mode (


).[8]
CompoundPrecursor Ion (

)
Product Ions (

)
Retention Time (Relative)
Isoxanthohumol (IX) 353.1233.1, 119.01.00 (Reference)
8-Prenylnaringenin 339.1219.1, 119.0~0.92 (Elutes earlier)
Xanthohumol (XN) 353.1119.0, 233.1~1.15 (Elutes later)

Table 1: Mass spectrometry parameters for validation. Note that IX and 8-PN differ by 14 Da (Methyl group).

Comparative Yields:

MethodReagent/BiocatalystTypical YieldSpecificity
Biotic Eubacterium limosum30–90%High (Enzymatic)
Abiotic

60–89%High (Regioselective)
Abiotic

<40%Low (Side reactions)
Abiotic LiCl / DMF (Microwave)70–80%Moderate

References

  • Possemiers, S., et al. (2006). Eubacterium limosum activates isoxanthohumol from hops (Humulus lupulus L.) into the potent phytoestrogen 8-prenylnaringenin in vitro and in the intestine of human microbiota-associated rats. Journal of Nutrition. Link

  • Anioł, M., et al. (2008). An efficient synthesis of the phytoestrogen 8-prenylnaringenin from isoxanthohumol with magnesium iodide etherate.[11][13] Tetrahedron.[2][12] Link

  • Bolca, S., et al. (2010). Disposition of hop prenylflavonoids in human breast tissue. Molecular Nutrition & Food Research. Link

  • Urmann, C., & Riepl, H. (2020). Semi-Synthetic Approach Leading to 8-Prenylnaringenin and 6-Prenylnaringenin: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments.[12] Molecules.[1][2][9][10][12][14][15][16][17][18] Link

  • Moens, E., et al. (2020). Exploration of isoxanthohumol bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum.[1][15] AMB Express.[15] Link

Sources

Foundational

Targeting the Inflammatory Cascade: A Technical Deep Dive into Isoxanthohumol (IXN) Signaling

Executive Summary Isoxanthohumol (IXN) represents a critical pivot point in the pharmacological study of hop-derived prenylflavonoids. While its precursor, Xanthohumol (XN), often exhibits higher potency in in vitro assa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxanthohumol (IXN) represents a critical pivot point in the pharmacological study of hop-derived prenylflavonoids. While its precursor, Xanthohumol (XN), often exhibits higher potency in in vitro assays, IXN is the predominant metabolite detected in vivo due to the spontaneous isomerization of XN under physiological conditions (pH and thermal stress). Consequently, elucidating the anti-inflammatory mechanisms of IXN is not merely an academic exercise but a requirement for understanding the translational efficacy of hop-based therapeutics. This guide dissects the dual-action mechanism of IXN: the suppression of the pro-inflammatory NF-κB axis and the activation of the cytoprotective Nrf2/HO-1 pathway.

The Bioavailability Paradox: Why IXN Matters

Research often prioritizes XN due to its structural affinity for various kinases. However, pharmacokinetic profiling reveals that XN is unstable, readily isomerizing into IXN in the stomach and during extraction processes.

  • Stability: IXN contains a flavanone skeleton, conferring greater chemical stability compared to the chalcone structure of XN.

  • Metabolic Dominance: In oral administration studies, IXN and its metabolites (e.g., 8-prenylnaringenin) often reach higher plasma concentrations than XN.

  • Clinical Implication: Drug development focusing on XN must account for IXN signaling, as the latter likely mediates the bulk of the therapeutic effect in oral dosing regimens.

Primary Mechanism: The NF-κB "Brake"

The nuclear factor-kappa B (NF-κB) pathway is the master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation (e.g., by Lipopolysaccharide [LPS] binding to TLR4), IκBα is phosphorylated by the IKK complex, ubiquitinated, and degraded, allowing NF-κB (p65/p50) to translocate to the nucleus.

IXN Mechanism of Action: IXN acts as a molecular "brake" at two distinct checkpoints:

  • Inhibition of IKK Activation: IXN interferes with the phosphorylation of IKK, preventing the downstream degradation of IκBα.

  • Blockade of Nuclear Translocation: By stabilizing the IκBα-NF-κB complex, IXN prevents the p65 subunit from entering the nucleus, thereby silencing the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6).

Visualization: The NF-κB Inhibition Pathway

NFkB_Pathway cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Phosphorylation IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation & Degradation NFkB_Cyto NF-κB (Cytosol) IkBa->NFkB_Cyto Releases NFkB_Nucl NF-κB (Nuclear) NFkB_Cyto->NFkB_Nucl Translocation IXN Isoxanthohumol (IXN) IXN->IKK BLOCKS IXN->NFkB_Cyto Stabilizes Complex DNA Target Genes (iNOS, COX-2, TNF-α) NFkB_Nucl->DNA Transcription

Caption: IXN inhibits the inflammatory cascade by blocking IKK activation and preventing NF-κB nuclear translocation.

Secondary Mechanism: The Nrf2/HO-1 "Shield"

While NF-κB inhibition stops the attack, the Nrf2 pathway rebuilds the defense. IXN is a potent inducer of the Nrf2-ARE (Antioxidant Response Element) pathway.

  • The Switch: Under oxidative stress, IXN facilitates the dissociation of Nrf2 from its repressor Keap1.

  • The Effect: Nrf2 translocates to the nucleus, binding to ARE sequences to upregulate Phase II detoxifying enzymes, primarily Heme Oxygenase-1 (HO-1) .

  • Causality: HO-1 degrades heme into carbon monoxide (CO) and biliverdin, both of which possess strong anti-inflammatory and cytoprotective properties, creating a feedback loop that further inhibits NF-κB.

Validated Experimental Workflow (SOP)

To study these pathways, a rigorous, self-validating experimental design is required. The following protocol uses RAW 264.7 macrophages, the industry standard for inflammation screening.

Phase A: Cell Viability Screen (Mandatory Pre-Validation)

Goal: Ensure observed anti-inflammatory effects are not due to cell death.

  • Seed: RAW 264.7 cells at

    
     cells/well in 96-well plates.
    
  • Treat: Incubate with IXN (0, 5, 10, 20, 40 µM) for 24h.

  • Assay: Add MTT (0.5 mg/mL) for 4h; dissolve formazan in DMSO.

  • Threshold: Reject any concentration yielding <90% viability compared to control. Typical safe range: 5–20 µM.

Phase B: The Inflammation Challenge

Goal: Quantify pathway inhibition.

  • Pre-treatment: Treat cells with safe doses of IXN (e.g., 5, 10, 20 µM) for 1 hour prior to induction. Why? To allow cellular uptake and kinase interaction before the inflammatory cascade begins.

  • Induction: Add LPS (1 µg/mL) and co-incubate for 18–24 hours.

  • Supernatant Analysis:

    • Nitric Oxide (NO): Mix 100 µL supernatant + 100 µL Griess Reagent.[1] Measure absorbance at 540 nm.

    • Cytokines: Use ELISA for TNF-α and IL-6.[2]

  • Lysate Analysis (Western Blot):

    • Cytosolic Fraction: Probe for IκBα (look for degradation in LPS-only, preservation in IXN+LPS).

    • Nuclear Fraction: Probe for p65 (NF-κB) and Nrf2.

Visualization: Experimental Logic Flow

Workflow cluster_readout Dual Readout System Start RAW 264.7 Seeding MTT MTT Assay (Toxicity Check) Start->MTT Parallel Plate Treat IXN Pre-treatment (1 Hour) Start->Treat MTT->Treat Validate Dose (>90% Viability) Induce LPS Induction (18-24 Hours) Treat->Induce Supernatant Supernatant: NO (Griess) & Cytokines Induce->Supernatant Lysate Cell Lysate: Western Blot (p65, Nrf2) Induce->Lysate

Caption: A self-validating workflow ensuring distinction between cytotoxicity and specific anti-inflammatory activity.

Comparative Efficacy Data

The following table synthesizes typical comparative data from the literature, highlighting the distinct profiles of IXN and XN.

ParameterXanthohumol (XN)Isoxanthohumol (IXN)Biological Context
IC50 (NO Inhibition) ~6–8 µM~10–15 µMXN is more potent in vitro but less stable.
Bioavailability Low (High excretion)Moderate (Stable metabolite)IXN is the relevant systemic effector.
NF-κB Inhibition Strong (Direct IKK binding)Moderate (IKK/Translocation block)Both target the same axis.
Metabolic Impact Pan-inhibitorAMPK/PPARα Agonist IXN is superior in metabolic inflammation models.
Stability (pH 7.4) Degrades to IXNStableCritical for long-duration assays.

References

  • Xanthohumol: Mechanistic Actions and Emerging Evidence as a Multi-Target Natural Nutraceutical. Molecular Diversity Preservation International (MDPI). [Link]

  • Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways. Food Science & Nutrition (NIH). [Link][3]

  • Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells. Neurochemistry International (PubMed). [Link]

  • Xanthohumol attenuates cisplatin-induced nephrotoxicity through inhibiting NF-κB and activating Nrf2 signaling pathways. International Immunopharmacology (PubMed). [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences (PMC). [Link]

Sources

Protocols & Analytical Methods

Method

A Robust and Validated HPLC Method for the Quantification of Isoxanthohumol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the development and validation of a reversed-phase high-performance liq...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of isoxanthohumol (IXN). Isoxanthohumol, a key prenylflavonoid found in hops (Humulus lupulus) and beer, is of significant interest due to its potential health benefits, including phytoestrogenic and anti-cancer properties.[1][2] It is primarily formed through the thermal isomerization of xanthohumol during the wort boiling process in brewing.[3][4][5] Consequently, a reliable and validated analytical method is crucial for quality control in the food and beverage industry, as well as for pharmacokinetic and pharmacological studies in drug development. This document details the systematic approach to method development, provides a step-by-step analytical protocol, and outlines the validation procedure according to the International Council for Harmonisation (ICH) guidelines.[6][7]

Introduction to Method Development Strategy

The primary objective is to develop a selective, accurate, and precise method for separating isoxanthohumol from other matrix components and quantifying it. Reversed-phase HPLC is the technique of choice for analyzing moderately polar compounds like flavonoids.[8][9] The strategy focuses on optimizing the key chromatographic parameters to achieve a sharp, symmetrical peak with a stable retention time, ensuring reliable quantification.

Rationale for Chromatographic Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the industry standard for flavonoid analysis.[8][10] Its hydrophobic nature provides excellent retention and separation for the prenylflavonoid structure of isoxanthohumol. While other chemistries like C30 exist for complex phytochemical profiles, C18 offers a proven balance of performance and reliability for this specific analyte.[11][12]

  • Mobile Phase: The mobile phase composition is critical for achieving optimal separation.

    • Organic Solvent: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its ability to produce sharper peaks for many phenolic compounds.[8]

    • Aqueous Solvent and pH Control: The phenolic hydroxyl groups on the isoxanthohumol molecule are weakly acidic.[13] To ensure consistent retention and prevent peak tailing, it is essential to suppress the ionization of these groups. This is achieved by acidifying the aqueous component of the mobile phase to a pH of approximately 3.0 using an acid like formic, acetic, or phosphoric acid.[10][14][15]

    • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is superior for analyzing samples like beer or hop extracts.[11][12] This approach ensures that more polar compounds are eluted quickly at the beginning of the run, while the target analyte, isoxanthohumol, is eluted later with good resolution and peak shape, optimizing the overall analysis time.[15]

  • Detection: Isoxanthohumol possesses strong chromophores, making it ideal for UV-Vis detection.[8][12]

    • Wavelength Selection: Based on published spectra and methods, isoxanthohumol exhibits significant absorbance at approximately 270 nm and 280 nm.[4][11][12] A Diode Array Detector (DAD) is highly recommended as it allows for simultaneous monitoring of multiple wavelengths and provides spectral data that can be used to confirm peak identity and assess purity.

  • Column Temperature: Maintaining a constant and elevated column temperature (e.g., 35 °C) improves the efficiency and reproducibility of the separation.[8][11][12] It reduces the viscosity of the mobile phase, leading to lower system pressure and often resulting in sharper peaks.

Method Development Workflow

The logical flow of the method development process is visualized below.

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Analyte (Isoxanthohumol) & Matrix (e.g., Beer, Extract) B Select Column (e.g., C18, 250x4.6mm, 5µm) A->B C Choose Mobile Phase (Acidified Water & Acetonitrile) B->C D Set Initial Conditions (Gradient, Flow Rate, Temp, Wavelength) C->D E Inject Standard & Sample D->E F Evaluate Peak Shape, Resolution, & Retention Time E->F G Adjust Gradient Profile (Slope & Time) F->G Poor Resolution? H Fine-tune pH, Temp, & Flow Rate F->H Tailing/Broad Peaks? I Confirm Wavelength (DAD) F->I G->E H->E J System Suitability Test (SST) I->J K Finalize Method Parameters J->K SST Pass? L Proceed to Validation K->L G Start Validated Method Specificity Specificity (Peak Purity, Blank Analysis) Start->Specificity Linearity Linearity & Range (Calibration Curve, r²) Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (%RSD) - Repeatability - Intermediate Precision Start->Precision Limits LOD & LOQ (S/N Ratio) Start->Limits Robustness Robustness (Small Method Variations) Start->Robustness

Sources

Application

Application Note: High-Precision In Vitro Cytotoxicity Profiling of Isoxanthohumol (IXN)

Part 1: Executive Summary & Technical Framework Introduction Isoxanthohumol (IXN) is the principal flavanone of hops (Humulus lupulus), produced via the thermal isomerization of the chalcone Xanthohumol (XN) during the b...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Framework

Introduction

Isoxanthohumol (IXN) is the principal flavanone of hops (Humulus lupulus), produced via the thermal isomerization of the chalcone Xanthohumol (XN) during the brewing process. While XN is often the primary target of cancer research, IXN is critical due to its superior stability and unique pharmacological profile. Unlike XN, IXN is a pro-estrogen, metabolizable into the potent phytoestrogen 8-prenylnaringenin (8-PN).

This guide addresses the specific challenges of screening IXN: its hydrophobicity, its biphasic dose-response in estrogen receptor-positive (ER+) cell lines, and the necessity of distinguishing cytotoxic efficacy from cytostatic metabolic arrest.

Critical Pre-Analytical Considerations (The "Why" Behind the Protocol)

1. The Solubility-Stability Paradox IXN is highly hydrophobic. While stable in dry form, it precipitates rapidly in aqueous media if not handled correctly.

  • Expert Insight: Do not use ethanol for stock solutions if long-term storage is required; evaporation alters concentration. Use anhydrous DMSO.

  • The Serum Effect: IXN binds to serum albumin (BSA/FBS). High serum concentrations (10%+) can buffer the free drug concentration, artificially inflating IC50 values. However, removing serum entirely stresses cells.

  • Recommendation: Standardize FBS at 5% for acute (24-48h) assays to balance cell health with drug bioavailability.

2. The Estrogenic Trap (Biphasic Response) In ER+ cell lines (e.g., MCF-7), IXN can exhibit hormesis.

  • Mechanism: At low concentrations (<1 µM), IXN may weakly activate ER

    
     or be metabolized to 8-PN, stimulating proliferation. At higher concentrations (>10 µM), cytotoxic mechanisms (PI3K/Akt inhibition) dominate.
    
  • Impact: A standard linear regression may fail. You must analyze data for biphasic curves.

Part 2: Experimental Workflow Visualization

The following diagram outlines the critical path for IXN assessment, highlighting decision nodes where errors frequently occur.

IXN_Workflow Stock IXN Stock Prep (100% DMSO, 50 mM) QC Purity Check (HPLC: Ensure <1% XN) Stock->QC Mandatory Dilution Intermediate Dilution (PBS or Media, 2x Conc) QC->Dilution Treatment Drug Treatment (0.1 - 100 µM) Dilution->Treatment Add to Wells Seeding Cell Seeding (MCF-7 / PC-3 / MDA-MB-231) Seeding->Treatment 24h Attachment Assay_Choice Select Readout Treatment->Assay_Choice 24-72h Incubation MTS Metabolic Assay (MTS/CCK-8) Assay_Choice->MTS Screening Flow Apoptosis Assay (Annexin V / PI) Assay_Choice->Flow Mechanism Analysis Data Analysis (Biphasic vs. Sigmoidal) MTS->Analysis Flow->Analysis

Caption: Figure 1. Optimized workflow for Isoxanthohumol (IXN) cytotoxicity profiling. Note the mandatory purity check to ensure no contamination with the more potent Xanthohumol (XN).

Part 3: Detailed Protocols

Protocol 1: Compound Preparation and Storage

Objective: Create a stable stock solution that prevents precipitation upon dilution.

  • Weighing: Weigh ~5 mg of purified IXN (purity >98%).

  • Solvent: Dissolve in sterile, anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 50 mM master stock.

    • Calculation: Mass (mg) / MW (354.4 g/mol ) = Moles. Moles / Volume (L) = Molarity.

  • Sonication: Sonicate for 5 minutes at room temperature. IXN dissolves slower than XN.

  • Aliquot: Dispense into amber glass vials (avoid plastic if possible to prevent adsorption) in 20 µL aliquots.

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Do not freeze-thaw more than once.

Protocol 2: Metabolic Viability Screening (MTS/CCK-8)

Rationale: We prefer MTS or CCK-8 over MTT for IXN. MTT requires solubilizing formazan crystals with DMSO, which can re-dissolve precipitated IXN or interfere if the lipid content is high. MTS is a one-step aqueous soluble assay.

Materials:

  • Cell Lines: MCF-7 (ER+), MDA-MB-231 (Triple Negative), PC-3 (Prostate).

  • Reagent: CellTiter 96® AQueous One Solution (MTS) or CCK-8.

Steps:

  • Seeding: Seed cells in 96-well clear-bottom plates.

    • Density: 5,000 cells/well (fast growers like PC-3) to 8,000 cells/well (MCF-7).

    • Volume: 100 µL per well.

    • Incubation: 24 hours at 37°C, 5% CO2 to allow attachment.[1]

  • Drug Dilution (The "2x" Method):

    • Prepare a "Working Stock" in culture medium at 2x the desired final concentration.

    • Example: For a 50 µM final test, prepare 100 µM in medium.

    • Vehicle Control: Medium + DMSO equivalent to the highest dose (must be <0.5%).

  • Treatment:

    • Remove 50 µL of old media from wells (carefully).

    • Add 50 µL of the 2x Drug Dilution.

    • Why? This prevents pipetting errors from disturbing the cell monolayer compared to full media replacement.

  • Incubation: Incubate for 48 or 72 hours.

  • Readout:

    • Add 20 µL MTS reagent directly to wells.

    • Incubate 1-4 hours (watch for color change).

    • Measure Absorbance at 490 nm.

Protocol 3: Multiplexed Mechanism Analysis (Annexin V/PI)

Objective: Determine if cell death is apoptotic (programmed) or necrotic (toxicity).

Steps:

  • Treatment: Treat cells in 6-well plates with IXN at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting:

    • Collect supernatant (contains floating dead cells).

    • Trypsinize adherent cells gently.

    • Combine supernatant and trypsinized cells.

  • Washing: Wash 2x with cold PBS.

  • Staining:

    • Resuspend in 100 µL Annexin-Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometry (FL1 for FITC, FL2/3 for PI).

Interpretation Table:

PopulationAnnexin VPIBiological StateIXN Mechanism
Q3 NegativeNegativeLiveHealthy
Q4 PositiveNegativeEarly ApoptosisPrimary IXN Effect
Q2 PositivePositiveLate ApoptosisSecondary (Long exposure)
Q1 NegativePositiveNecrosisToxicity/Lysis (Overdose)

Part 4: Mechanistic Grounding & Pathway Analysis

To validate your cytotoxicity data, you must link it to a molecular mechanism. IXN acts primarily through the Mitochondrial Apoptotic Pathway and modulation of the PI3K/Akt axis . In ER+ cells, it also interfaces with the Estrogen Receptor.

IXN_Mechanism cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nucleus Nucleus IXN Isoxanthohumol (IXN) PI3K PI3K IXN->PI3K Inhibits Bax Bax (Pro-Apoptotic) IXN->Bax Upregulates Bcl2 Bcl-2 (Anti-Apoptotic) IXN->Bcl2 Downregulates Akt Akt (p-Akt) PI3K->Akt Phosphorylation Akt->Bcl2 Promotes Mito Mitochondria (Depolarization) Bax->Mito Permeabilizes Bcl2->Mito Blocks CytoC Cytochrome C Mito->CytoC Release Caspase Caspase-3/7 Activation CytoC->Caspase Activates PARP PARP Cleavage Caspase->PARP Cleaves Apoptosis APOPTOSIS PARP->Apoptosis

Caption: Figure 2. Signaling cascade of IXN-induced apoptosis. IXN inhibits the PI3K/Akt survival pathway, shifting the Bax/Bcl-2 ratio to favor mitochondrial permeabilization.

Part 5: References

  • Miranda, C. L., et al. (1999). Antiproliferative and cytotoxic activities of prenylated flavonoids from hops in human cancer cell lines. Food and Chemical Toxicology.

  • Dietz, B. M., et al. (2005). Xanthohumol and Isoxanthohumol: Metabolism and Bioavailability. Molecular Nutrition & Food Research.

  • Li, H., et al. (2016). Isoxanthohumol sensitizes MCF-7/ADR cells to doxorubicin cytotoxicity via acting as a substrate of ABCB1.[2] Journal of Agricultural and Food Chemistry.

  • Brunelli, E., et al. (2007). Isoxanthohumol induces apoptosis in human prostate cancer cells. Journal of Nutrition.

  • PubChem Compound Summary. Isoxanthohumol (CID 514888). National Library of Medicine.

Sources

Method

Application Note: Isolation of Isoxanthohumol Using High-Speed Counter-Current Chromatography (HSCCC)

Abstract Isoxanthohumol (IX), a prenylated flavanone found in hops (Humulus lupulus), has garnered significant attention in pharmaceutical research due to its potential as a metabolic precursor to the potent phytoestroge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoxanthohumol (IX), a prenylated flavanone found in hops (Humulus lupulus), has garnered significant attention in pharmaceutical research due to its potential as a metabolic precursor to the potent phytoestrogen 8-prenylnaringenin (8-PN) and its own antitumor properties. However, isolating IX is challenging due to its structural similarity to its isomer, Xanthohumol (XN), and other prenylflavonoids. This Application Note details a robust, scalable protocol for the isolation of Isoxanthohumol using High-Speed Counter-Current Chromatography (HSCCC). Unlike solid-support chromatography, HSCCC utilizes a liquid stationary phase, eliminating irreversible adsorption and ensuring high sample recovery (>95%).[1] This guide covers the conversion of XN to IX, solvent system selection (HEMWat family), and a step-by-step isolation workflow.

Introduction & Theoretical Basis

The Challenge of Separation

Isoxanthohumol is the isomeric flavanone of the abundant chalcone Xanthohumol. In fresh hops, XN predominates (0.1–1% dry weight), while IX is often a minor component formed during brewing or extraction via thermal isomerization.

  • Xanthohumol (XN): Open-ring chalcone, more lipophilic.

  • Isoxanthohumol (IX): Closed-ring flavanone, slightly more polar, chiral center at C-2.

Conventional silica gel chromatography often fails to resolve these isomers efficiently due to peak tailing and sample loss. HSCCC separates compounds based on their partition coefficient (


) between two immiscible liquid phases, providing a "gentle" environment ideal for preserving the integrity of prenylated flavonoids.
Mechanism of Action

In HSCCC, a multi-layer coil planet centrifuge subjects the two-phase solvent system to a planetary motion. This creates a variable force field that retains the stationary phase while allowing the mobile phase to be pumped through.

  • Partition Coefficient (

    
    ):  Defined as 
    
    
    
    .[2]
  • Sweet Spot: For efficient separation, the target analyte should have a

    
     value between 0.5 and 2.5 .[2]
    
    • 
      : Elutes too close to the solvent front (low resolution).
      
    • 
      : Elutes too late (broad peaks, excessive solvent use).
      

Materials and Reagents

  • Raw Material: Spent hops (industrial byproduct) or Xanthohumol-rich extract (for conversion).[3]

  • Solvents (Analytical Grade): n-Hexane (Hex), Ethyl Acetate (EtOAc), Methanol (MeOH), Water, Acetonitrile (ACN), tert-Butyl Methyl Ether (tBME).

  • Reagents: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) for isomerization.

  • Apparatus:

    • HSCCC System (e.g., TBE-300A or equivalent) with UV monitor (280/290 nm).

    • HPLC system for fraction analysis (C18 column).[3]

Method Development: Solvent System Selection[1][2][4][5][6][7][8][9]

The critical step in HSCCC is selecting a biphasic solvent system where IX has an ideal


 value. The HEMWat  (Hexane/Ethyl Acetate/Methanol/Water) family is the gold standard for flavonoids.
The "Arizona" Solvent System Screening

For prenylflavonoids, we utilize the HEMWat series. The polarity is adjusted by changing the ratio of the four components.

System CodeComposition (v/v/v/v)PolarityTarget Analyte Suitability
HEMWat 0 5 : 5 : 5 : 5 MediumStarting Point for IX Screening
HEMWat -36 : 4 : 6 : 4LowerGood for less polar impurities
HEMWat +34 : 6 : 4 : 6HigherGood if IX elutes too fast in Sys 0
Optimized 5 : 5 : 4 : 3 Low-MedProven for Xanthohumol (XN)

Note: XN is less polar than IX. If using the XN-optimized system (5:5:4:3), IX (more polar) will partition more into the aqueous phase (if aqueous is mobile) or elute earlier (if aqueous is stationary). For IX isolation, a slightly more polar system like 5:5:5:5 is often required to center the peak.

K-Value Determination Protocol

Before running the column, determine


 experimentally:
  • Equilibrate 4 mL of the solvent system in a test tube.

  • Add ~2 mg of crude sample. Shake vigorously and let settle.

  • Analyze equal volumes of Upper Phase (UP) and Lower Phase (LP) by HPLC.

  • Calculate

    
    .
    
    • If using Head-to-Tail mode (UP = Stationary, LP = Mobile): Target

      
      .
      
    • Expert Insight: For IX, literature suggests

      
       values in HEMWat 0 (5:5:5:5) are often 
      
      
      
      . If
      
      
      is too low (< 0.5), reduce Methanol/Water or increase Ethyl Acetate (move to HEMWat +1 or +2).

Experimental Protocol

Phase 1: Preparation of Isoxanthohumol-Rich Sample

Since XN is the major congener, we recommend chemically isomerizing XN to IX to maximize yield.

  • Dissolution: Dissolve 10 g of Xanthohumol-rich extract (>80% XN) in 200 mL of 1% NaOH solution.

  • Reaction: Stir at room temperature (25°C) for 2–4 hours. The yellow solution will turn orange/red.

  • Quenching: Acidify with 1M HCl to pH 3–4. A precipitate will form.

  • Extraction: Extract the precipitate with Ethyl Acetate (3 x 200 mL). Wash with brine, dry over Na₂SO₄, and evaporate.

    • Result: Crude extract containing predominantly Isoxanthohumol (IX) and minor side products.

Phase 2: HSCCC Separation Procedure[10]
Step 1: System Setup
  • Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (5 : 5 : 5 : 5 v/v).[4][5] Adjust based on K-value test.

  • Preparation: Mix solvents thoroughly, separate phases, and degas by sonication for 15 mins.

  • Stationary Phase: Upper Phase (Organic).

  • Mobile Phase: Lower Phase (Aqueous).

Step 2: Column Loading & Equilibrium
  • Fill: Pump the Stationary Phase (Upper) into the coil at 20 mL/min (no rotation) until the column is full.

  • Rotate: Start the centrifuge at 800–1000 rpm .

  • Equilibrate: Pump the Mobile Phase (Lower) at 2.0 mL/min (Head-to-Tail mode).

  • Hydrodynamic Equilibrium: Wait until the mobile phase elutes from the outlet. Calculate retention of stationary phase (

    
    ).[6][5]
    
    • Target:

      
       (Crucial for resolution).
      
Step 3: Sample Injection & Elution
  • Sample Prep: Dissolve 200–500 mg of the crude IX extract in 10 mL of a 1:1 mixture of Upper and Lower phases.

  • Injection: Inject via the sample loop.

  • Run: Continue pumping Mobile Phase at 2.0 mL/min. Monitor UV at 290 nm.

  • Fraction Collection: Collect 4–6 mL fractions.

Step 4: Elution-Extrusion (Optional)

If highly retained compounds (like residual XN) remain after 300 mL, switch to pumping Stationary Phase to "extrude" the column contents. This recovers all compounds.

Phase 3: Post-Separation Analysis
  • Analyze fractions by HPLC.[3][7][6][5][8][9][10]

  • Combine fractions containing pure IX (>98%).

  • Evaporate solvent and freeze-dry.

Visual Workflows

Isomerization and Isolation Pathway

G Raw Raw Material (Hops Extract) XN Xanthohumol (XN) Major Component Raw->XN Extraction Isom Isomerization Step (1% NaOH, 25°C, 2h) XN->Isom Base Catalysis CrudeIX Crude Isoxanthohumol (Mixture of IX, 8-PN, residual XN) Isom->CrudeIX Acidification & EtOAc Ext. KTest K-Value Screening (HEMWat 5:5:5:5) CrudeIX->KTest Optimization HSCCC HSCCC Separation Stationary: Upper (Org) Mobile: Lower (Aq) KTest->HSCCC Select System (0.5 < K < 2.5) HSCCC->XN Recycle Residual XN (Extrusion) PureIX Purified Isoxanthohumol (>98% Purity) HSCCC->PureIX Fraction Collection

Figure 1: Strategic workflow for the conversion of Xanthohumol and subsequent isolation of Isoxanthohumol via HSCCC.

HSCCC Mechanism & Phase Distribution

HSCCC cluster_0 Elution Sequence (Head-to-Tail) Coil Planetary Coil (Force Field) Partition Partitioning Zone Mixing & Settling Coil->Partition Generates Mixing StatPhase Stationary Phase (Upper/Organic) Retained by Force StatPhase->Partition MobPhase Mobile Phase (Lower/Aqueous) Pumped Through MobPhase->Partition Elution Elution Order Partition->Elution Separation based on K Order 1. Low K (Polar/IX) -> 2. High K (Non-polar/XN) Elution->Order

Figure 2: Schematic of the HSCCC separation mechanism. In Head-to-Tail mode, more polar compounds (like IX) generally elute before less polar ones (like XN) in HEMWat systems.

Results and Troubleshooting

Expected Results
  • Yield: >90% recovery of loaded sample.

  • Purity: >98% (HPLC area normalization).

  • Throughput: 200–500 mg per run (standard 300 mL coil).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Stationary Phase (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Flow rate too high or low rpm.Reduce flow rate to 1.5 mL/min; increase rpm to 900.
Poor Resolution (Peaks overlap)

value is not optimal (

).
Adjust solvent ratio.[3][11][6][8][9] If

, use HEMWat +1 (increase EtOAc).
Emulsification Sample matrix effects.Filter sample through 0.45 µm filter; ensure sample is dissolved in both phases.
No Elution of Target

value too high (

).
Switch to Elution-Extrusion mode after 1 column volume.

References

  • Chen, Q. H., et al. (2012). Preparative isolation and purification of xanthohumol from hops (Humulus lupulus L.) by high-speed counter-current chromatography. Food Chemistry. Link

  • Friesen, J. B., & Pauli, G. F. (2005). G.U.E.S.S. – Generally Useful Estimate of Solvent Systems in CCC. Journal of Liquid Chromatography & Related Technologies. Link

  • Nikolic, D., et al. (2005). Metabolism of Xanthohumol and Isoxanthohumol... Journal of Agricultural and Food Chemistry. Link

  • Bier, D., et al. (2014). K-Targeted Metabolomic Analysis... Selective Depletion of Extracts of Hops.[12] Journal of Natural Products. Link

  • Moriya, H., et al. (2018). Chiral separation of isoxanthohumol and 8-prenylnaringenin...[9] Biomedical Chromatography. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Xanthohumol (XN) to Isoxanthohumol (IX) Cyclization

Topic: Optimization of Intramolecular Michael-type Cyclization of Xanthohumol Audience: Chemical Engineers, Natural Product Chemists, Drug Development Scientists Version: 2.1 (Current as of 2026) Core Directive & Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Intramolecular Michael-type Cyclization of Xanthohumol Audience: Chemical Engineers, Natural Product Chemists, Drug Development Scientists Version: 2.1 (Current as of 2026)

Core Directive & Scientific Context

This guide addresses the specific kinetic and thermodynamic challenges of converting the prenylated chalcone Xanthohumol (XN) into its flavanone isomer Isoxanthohumol (IX) .

While XN is the most abundant prenylflavonoid in hops (Humulus lupulus), IX is a critical intermediate often sought for its stability or as a precursor to 8-prenylnaringenin (8-PN) , a potent phytoestrogen.[1] The conversion is a reversible intramolecular Michael-type addition. The primary challenge is that the reaction is equilibrium-limited and prone to competitive degradation (oxidation and retro-aldol cleavage) under the very basic conditions that favor cyclization.

Mechanism of Action

The cyclization is driven by the nucleophilic attack of the 2'-hydroxyl group (A-ring) onto the


-carbon of the 

-unsaturated ketone.

XN_Cyclization XN Xanthohumol (Chalcone) (Achiral) TS Transition State (Oxyanion Intermediate) XN->TS + Base / Heat (Deprotonation of 2'-OH) IX Isoxanthohumol (Flavanone) (Racemic Mixture) TS->IX Ring Closure (Michael Addition) Side Degradation Products (4-hydroxy-4'-methyl-chalcone) TS->Side pH > 12 Oxidation IX->XN Acid/Base (Ring Opening)

Figure 1: Reaction pathway showing the reversible cyclization and potential degradation routes.

Optimized Experimental Protocols

Protocol A: Base-Catalyzed Solution Phase (Standard High-Yield)

Best for: Small to medium scale synthesis where downstream purification is available.

The Logic: Basic conditions (pH 8–10) rapidly deprotonate the 6'-OH (chalcone numbering), facilitating nucleophilic attack. However, stopping the reaction is critical to prevent equilibrium reversion or degradation.

ParameterSpecificationRationale
Solvent Methanol (MeOH) or Ethanol (EtOH)Polar protic solvents stabilize the ionic transition state.
Catalyst 1% NaOH or KOH (aq)Provides necessary

to initiate cyclization.
Temperature 40°C – 60°CHeat overcomes activation energy; boiling (>70°C) increases oxidation risk.
Time 1 – 3 HoursReaction reaches equilibrium quickly; prolonged exposure favors degradation.
Quench CRITICAL: Acidify to pH 5–6"Locks" the flavanone structure; prevents ring opening during workup.

Step-by-Step Workflow:

  • Dissolve 100 mg Xanthohumol in 10 mL MeOH.

  • Add 1% NaOH solution dropwise until pH reaches ~9.0 (monitor via pH meter).

  • Stir at 50°C. Monitor via HPLC every 30 mins.

  • Endpoint: When XN peak area < 5% or equilibrium is reached (typically ~80:20 IX:XN ratio).

  • Quench: Immediately add 1M HCl dropwise to adjust pH to 5.5.

  • Evaporate solvent; recrystallize from EtOH/Water.

Protocol B: Solid-State "Green" Catalysis (MgO / Hydrotalcite)

Best for: High purity requirements and simplified workup (filtration).

The Logic: Solid bases like Magnesium Oxide (MgO) or Mg-Al Hydrotalcites provide surface basic sites for cyclization without the harsh homogenous alkaline environment that causes degradation.

  • Catalyst Prep: Calcined MgO or Mg-Al Hydrotalcite (activated at 450°C).

  • Reaction: Suspend XN in Ethanol. Add 10 wt% equivalent of solid catalyst.

  • Conditions: Reflux (or Microwave irradiation at 80°C for 10 mins).

  • Workup: Filter the catalyst. The filtrate contains high-purity IX.

  • Advantage: Significantly reduced side-products and easier separation.

Troubleshooting & FAQs

Q1: My yield is stuck at ~70-80%. Why can't I get 100% conversion?

Diagnosis: You are fighting thermodynamic equilibrium. Explanation: The Chalcone


 Flavanone isomerization is an equilibrium reaction. In solution, particularly in protic solvents, it rarely goes to 100% completion because the ring-opening (reverse) reaction is also catalyzed by the same conditions.
Solution: 
  • Solvent Switch: Switch to a non-polar solvent (like Toluene) using a solid catalyst. Flavanones are often less soluble in non-polar solvents than chalcones; if IX precipitates out, Le Chatelier’s principle drives the reaction to completion.

  • Transition Metal Complexation: Add

    
     or 
    
    
    
    . These metals can complex with the reaction intermediate, shifting the equilibrium. (Note: Requires complex downstream demetallation).
Q2: I see a "ghost peak" or unknown impurity eluting just after XN.

Diagnosis: Oxidative degradation or retro-aldol cleavage. Explanation: At pH > 11 or temperatures > 80°C, XN undergoes degradation to 4-hydroxy-4'-methyl-2',6'-dimethoxychalcone or aldehyde fission products. Solution:

  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ) or Argon.
    
  • pH Control: Never exceed pH 10. If using NaOH, add it slowly.[2]

  • Temperature: Reduce temperature to 40°C and extend reaction time.

Q3: My product turns back into Xanthohumol during storage.

Diagnosis: Improper quenching or storage pH. Explanation: If the final product contains residual base (pH > 7.5), the ring will slowly open back to the chalcone form, especially if stored in solution. Solution:

  • Acid Wash: Ensure the final workup includes a wash with dilute HCl or citric acid to ensure pH < 6.

  • Dry Storage: Store IX as a dry powder. In solution, it is less stable.

Q4: How do I efficiently separate residual XN from IX?

Diagnosis: Similar polarity makes silica chromatography difficult. Solution:

  • Preparative HPLC: Use a Phenyl-Hexyl column rather than C18. The

    
     interactions differ significantly between the planar chalcone (XN) and the bent flavanone (IX), improving resolution.
    
  • Selective Crystallization: IX is generally less soluble in cold chloroform/hexane mixtures than XN.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Encountered Yield Low Yield (<60%) Start->Yield Purity Low Purity / Side Products Start->Purity Reversion Product Reverts to XN Start->Reversion Yield_Check Check pH & Temp Yield->Yield_Check Purity_Check Identify Impurity Purity->Purity_Check Rev_Check Check Storage pH Reversion->Rev_Check Yield_Action1 If pH < 8: Increase Basicity Yield_Check->Yield_Action1 Yield_Action2 If pH > 8: Equilibrium Limit. Try Solid Catalyst or Toluene Yield_Check->Yield_Action2 Purity_Action1 Oxidation? Use N2 purge Purity_Check->Purity_Action1 Purity_Action2 Degradation? Lower pH (<10) Purity_Check->Purity_Action2 Rev_Action Acidify to pH 5-6 Store Dry Rev_Check->Rev_Action

Figure 2: Diagnostic workflow for resolving common synthesis issues.

Validation: HPLC Parameters

To confirm conversion, use the following validated method. Note that UV absorption maxima differ: XN (


 nm) vs. IX (

nm).
ComponentSetting
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 90% B over 15 min
Detection DAD at 290 nm (for IX) and 370 nm (for XN)
Retention XN typically elutes after IX on C18 columns.

References

  • Mechanism & Kinetics: Stevens, J. F., et al. (1999). "The chemistry of hop flavonoids." Journal of the American Society of Brewing Chemists. Link (Context: Established the thermal and pH-dependent isomerization pathways).

  • Synthesis Protocol (Base Catalysis): Wysocka, M., et al. (2021). "Synthesis of xanthohumol and xanthohumol-d3 from naringenin." RSC Advances. Link (Context: Details the base-mediated ring opening/closing and protection strategies).

  • Solid Catalysis (Hydrotalcites): Cantrell, T., et al. (2015). "Structure-activity relationships of hydrotalcite catalysts." Journal of Catalysis. Link (Context: General application of Mg-Al hydrotalcites for Michael additions/isomerizations).

  • Separation & Analysis: Moriya, H., et al. (2018).[3] "Chiral separation of isoxanthohumol and 8-prenylnaringenin in beer, hop pellets and hops by HPLC." Biomedical Chromatography. Link (Context: Validated HPLC methods for separating XN and IX).

  • Side Products: Nikolic, D., et al. (2005). "Metabolism of 8-prenylnaringenin by human liver microsomes." Drug Metabolism and Disposition. Link (Context: Discusses degradation and metabolic pathways relevant to stability).

Sources

Optimization

Technical Support Center: Isoxanthohumol (IX) Stability &amp; Handling

The following technical guide details the stability, solubility, and handling of Isoxanthohumol (IX) in various pH environments. It addresses the specific needs of researchers conducting in vitro assays, formulation stab...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, solubility, and handling of Isoxanthohumol (IX) in various pH environments. It addresses the specific needs of researchers conducting in vitro assays, formulation stability testing, and pharmacokinetic studies.

Executive Summary

Isoxanthohumol (IX) is the flavanone isomer of the prenylated chalcone Xanthohumol (XN). While XN is the primary constituent in fresh hops, IX becomes the dominant prenylflavonoid in beer and biological systems due to thermal and pH-driven isomerization.

Critical Stability Rule: The Chalcone (XN)


 Flavanone (IX) equilibrium is pH-dependent.
  • Acidic to Neutral (pH < 7.0): The equilibrium strongly favors the closed-ring Flavanone (IX). IX is chemically stable but suffers from poor solubility.

  • Alkaline (pH > 8.0): The equilibrium shifts. While high pH promotes the kinetic conversion of XN to IX, prolonged exposure to strong alkali can shift the equilibrium back to the open-ring chalcone form (as an anion) or lead to oxidative degradation.

Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I am observing a rapid loss of Isoxanthohumol in my cell culture media (pH 7.4), but no degradation peaks appear on HPLC."

Diagnosis: This is likely a solubility and adsorption artifact , not chemical degradation. Root Cause: IX is highly lipophilic (


). In aqueous buffers like PBS or DMEM (pH 7.4), it tends to:
  • Precipitate out of solution (often micro-precipitates invisible to the naked eye).

  • Adsorb non-specifically to polystyrene culture plates and pipette tips. Solution:

  • Solvent Carrier: Ensure IX is predissolved in DMSO or Ethanol (final concentration < 0.1%) before adding to media.

  • Serum Stabilization: Supplement media with Fetal Bovine Serum (FBS) (minimum 10%). Serum albumin binds IX, keeping it in solution and preventing adsorption to plastics.

  • Material: Use glass-coated or low-binding plasticware for stock solutions.

Issue 2: "Does Isoxanthohumol revert to Xanthohumol in basic buffers?"

Diagnosis: Generally, no , but the chemistry is nuanced. Technical Insight:

  • Thermodynamics: The conversion of XN

    
     IX is thermodynamically favored in aqueous solutions.
    
  • High pH Behavior: In strong alkali (pH > 10), the phenolic protons are removed. While this can theoretically open the flavanone ring back to the chalcone (XN) anion, the reaction is often irreversible in practice because the XN anion is unstable and susceptible to oxidation.

  • Practical Outcome: If you incubate IX at pH 9-10, you are more likely to see oxidative degradation products or hydrolysis of the prenyl group rather than a clean reversion to neutral Xanthohumol.

Issue 3: "My HPLC chromatogram shows peak broadening and retention time shifts."

Diagnosis: pH mismatch between the sample solvent and the mobile phase. Root Cause: IX has phenolic hydroxyl groups (


). If injected in a basic or neutral buffer into an acidic mobile phase, the local pH change within the column can cause peak distortion.
Solution: 
  • Quenching: Always dilute stability samples with acidified methanol (e.g., MeOH + 0.1% Formic Acid) before injection. This locks the protonation state and matches the mobile phase.

Issue 4: "What is the best pH for long-term storage of IX stock solutions?"

Recommendation: pH 4.0 – 6.0 (Acidic/Weakly Acidic).

  • Storage: Store as a dry powder at -20°C.

  • Liquid Stocks: Dissolve in 100% DMSO or Ethanol. Do not store in aqueous buffers (PBS/Tris) for more than 24 hours.

  • Why: In acidic organic solvents, the flavanone ring is stable, and oxidation is minimized.

Part 2: Experimental Protocols
Protocol A: pH Stability Assay

Objective: Determine the half-life (


) of IX in simulated physiological fluids.

Reagents:

  • Stock Solution: 10 mM IX in DMSO.

  • Buffers:

    • pH 1.2 (0.1 N HCl) - Simulated Gastric Fluid (SGF)

    • pH 6.8 (50 mM Phosphate) - Simulated Intestinal Fluid (SIF)

    • pH 7.4 (PBS) - Plasma/Cytosolic pH

  • Quench Solution: Methanol containing 1% Formic Acid.

Workflow:

  • Spike: Add IX stock to pre-warmed (37°C) buffer to a final concentration of 10 µM. Vortex immediately.

  • Incubation: Incubate in a water bath at 37°C.

  • Sampling: At

    
     min, remove 100 µL of the mixture.
    
  • Quench: Immediately transfer into 400 µL of Quench Solution . Vortex.

  • Analysis: Centrifuge at 10,000 x g for 5 min (to remove any precipitate). Inject supernatant into HPLC.

Protocol B: HPLC Analytical Method

System: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B (0 min)

95% B (10 min)

30% B (12 min)
Flow Rate 1.0 mL/min
Detection 290 nm (Isoxanthohumol); 370 nm (Xanthohumol reference)
Temperature 30°C

Data Interpretation:

  • IX Retention: ~6.5 - 7.5 min.

  • XN Retention: ~8.0 - 9.0 min (XN is more hydrophobic).

  • Quantification: Calculate % Recovery =

    
    .
    
Part 3: Data Summary & Visualization
Table 1: Stability Profile of Isoxanthohumol
pH ConditionStability StatusPrimary Degradation/Conversion Route
pH 1.2 (Gastric) High Stability Minimal degradation. Ring remains closed.
pH 4.0 - 6.0 Maximal Stability Optimal range for liquid handling.
pH 7.4 (PBS) Moderate Stability Chemical stable, but prone to physical precipitation/adsorption.
pH > 9.0 (Basic) Low Stability Oxidation, ring opening (minor), and polymerization.
Figure 1: Isomerization & Degradation Pathway

The following diagram illustrates the relationship between Xanthohumol, Isoxanthohumol, and the metabolic conversion to 8-Prenylnaringenin.[1]

IX_Stability cluster_0 Physiological Conditions XN Xanthohumol (Chalcone) IX Isoxanthohumol (Flavanone) XN->IX Thermal / High pH (Irreversible in aqueous) Deg Oxidation/Degradation Products XN->Deg Light / O2 IX->XN Strong Base (Non-Aqueous) (Rare) PN8 8-Prenylnaringenin (Estrogen Active) IX->PN8 Gut Microbiota (Anaerobic) IX->Deg pH > 9.0 + O2 Long term

Caption: The conversion of Xanthohumol (XN) to Isoxanthohumol (IX) is the dominant pathway in brewing and digestion. IX is further metabolized to 8-Prenylnaringenin by intestinal bacteria.[2][3]

Figure 2: Experimental Workflow for Stability Testing

Workflow Start Start: IX Stock (DMSO) Buffer Prepare Buffer (pH 1.2, 6.8, 7.4) Start->Buffer Spike (10 µM) Incubate Incubation 37°C Water Bath Buffer->Incubate Sample Sampling (0, 30, 60... min) Incubate->Sample At timepoints Quench Quench Reaction MeOH + 1% Formic Acid Sample->Quench Immediate Analyze HPLC-UV Analysis 290 nm Quench->Analyze Centrifuge & Inject

Caption: Step-by-step workflow for assessing Isoxanthohumol stability, emphasizing the critical quenching step to prevent post-sampling artifacts.

References
  • Stevens, J. F., et al. (1999). "The chemistry of hop constituents." Journal of the American Society of Brewing Chemists.

  • Nikolic, D., et al. (2005).[3] "Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops, by human liver microsomes." Journal of Agricultural and Food Chemistry.

  • Possemiers, S., et al. (2005).[3][4] "The prenylflavonoid isoxanthohumol from hops is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine." Journal of Nutrition.

  • Magalhães, P. J., et al. (2007).[5] "Analysis of xanthohumol and isoxanthohumol in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry." Journal of Chromatography A.

  • Dierings, A., et al. (2012). "Pitfalls in cell culture work with xanthohumol."[6] Pharmazie.[2]

Sources

Troubleshooting

Technical Support Center: Isoxanthohumol (IX) Bioavailability Optimization

Welcome to the technical support hub for prenylated flavonoid research. This guide addresses the critical bottleneck in Isoxanthohumol (IX) therapeutics: its Biopharmaceutics Classification System (BCS) Class II profile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for prenylated flavonoid research. This guide addresses the critical bottleneck in Isoxanthohumol (IX) therapeutics: its Biopharmaceutics Classification System (BCS) Class II profile (low solubility, high permeability) and rapid Phase II metabolism.

Below, you will find troubleshooting workflows, self-validating protocols, and mechanistic insights designed to transition your IX formulation from benchtop instability to in vivo efficacy.

PART 1: Troubleshooting & FAQs

Category 1: Solubility & Dissolution Failures

Q: My IX formulation precipitates immediately upon dilution in simulated gastric fluid (SGF). Why is the supersaturation transient? A: Isoxanthohumol possesses a rigid crystal lattice and high lipophilicity (LogP ~3.0–3.5). The "spring and parachute" effect you are attempting often fails because the "parachute" (polymer stabilizer) is insufficient to inhibit crystal nucleation.

  • Root Cause: Rapid recrystallization driven by the high lattice energy of the flavanone structure.

  • Correction: Switch from simple cosolvents (DMSO/PEG) to Amorphous Solid Dispersions (ASD) or Inclusion Complexes .

  • Technical Tip: If using HPMC-AS or PVPVA in solid dispersions, ensure the drug-polymer miscibility is validated via Differential Scanning Calorimetry (DSC). A single glass transition temperature (

    
    ) indicates a successful amorphous system.
    

Q: I am using Cyclodextrins (CD), but the complexation efficiency is low (<50%). What is wrong? A: The cavity size of standard


-cyclodextrin may be sterically hindered by the prenyl group at the C-8 position of IX.
  • Correction: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . The hydroxypropyl substitution disrupts the hydrogen bonding network of the CD, increasing its own water solubility and flexibility, allowing better accommodation of the prenylated flavonoid.
  • Validation: A phase solubility diagram (concentration of IX vs. concentration of CD) must show an

    
    -type linear increase. If it plateaus (
    
    
    
    -type), you have reached the solubility limit of the complex itself.
Category 2: Metabolic Stability & Pharmacokinetics

Q: We see good in vitro permeability (Caco-2) but negligible plasma levels in rats. Where is the drug going? A: You are likely observing the "First-Pass Trap." While IX permeates enterocytes, it is a high-affinity substrate for UDP-glucuronosyltransferases (UGTs) and efflux transporters (P-gp/BCRP).

  • Mechanism: Extensive glucuronidation at the C-7 or C-4' hydroxyl groups occurs immediately in the intestine and liver.

  • Correction: Encapsulate IX in PLGA Nanoparticles or Lipid-Based Nanocarriers to shield the hydroxyl groups from UGTs and bypass liver metabolism via lymphatic transport (chylomicron uptake).

Q: My "pure" Isoxanthohumol standard contains Xanthohumol (XN) peaks after storage. Is this degradation? A: It is likely isomerization , not degradation. The chalcone (XN) and flavanone (IX) exist in equilibrium.

  • Mechanism: In basic conditions or high heat, IX can ring-open back to XN. Conversely, in acidic conditions (like the stomach), XN cyclizes to IX.

  • Correction: Maintain formulation pH between 4.0 and 6.0. Avoid exposure to strong bases during extraction or formulation steps.

PART 2: Mechanistic Visualization

Diagram 1: The Bioavailability Barrier & Metabolic Fate

This diagram illustrates the physiological hurdles IX faces, including the XN-IX isomerization equilibrium and the rapid glucuronidation pathway.

IX_Bioavailability cluster_absorption Absorption Barriers cluster_metabolism Metabolic Clearance XN Xanthohumol (Chalcone) IX Isoxanthohumol (Flavanone - Active) XN->IX Cyclization (Acid/Heat) IX->XN Ring Opening (Basic) Liver Liver (First Pass) IX->Liver Portal Vein Gut GI Tract (Acidic pH) Gut->IX Oral Intake Circulation Systemic Circulation Liver->Circulation Bioavailable Fraction (<5%) Gluc IX-Glucuronides (Inactive/Excreted) Liver->Gluc UGT Enzymes (Major Pathway) PN8 8-Prenylnaringenin (Estrogenic) Liver->PN8 CYP1A2 (Demethylation)

Caption: Isomerization balance between Xanthohumol and Isoxanthohumol, followed by extensive hepatic glucuronidation limiting systemic exposure.

PART 3: Experimental Protocols

Protocol A: Synthesis of IX-Loaded PLGA Nanoparticles

Objective: To encapsulate IX in a polymeric matrix to enhance water dispersibility and protect against first-pass metabolism.

Materials:

  • Isoxanthohumol (>98% purity)

  • PLGA (50:50, MW 30,000–60,000 Da)

  • Polyvinyl alcohol (PVA) (MW 30,000–70,000, 87–89% hydrolyzed)

  • Acetone (HPLC grade)

Workflow (Emulsion-Solvent Evaporation):

  • Organic Phase Preparation:

    • Dissolve 20 mg Isoxanthohumol and 100 mg PLGA in 5 mL Acetone .

    • Checkpoint: Ensure complete dissolution by vortexing. The solution must be clear yellow.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of 1% (w/v) PVA solution in ultrapure water. Filter through a 0.22 µm membrane to remove dust.

  • Emulsification (Critical Step):

    • Place the PVA solution in a beaker on a magnetic stirrer.

    • Add the Organic Phase dropwise (1 mL/min) into the PVA solution while stirring.

    • Sonication: Immediately probe sonicate the mixture at 40% amplitude for 120 seconds (Pulse: 5s ON, 2s OFF) on an ice bath.

    • Self-Validation: The emulsion should turn milky white with no visible phase separation. If oil droplets are visible, sonication energy was insufficient.

  • Solvent Evaporation:

    • Stir the nano-emulsion at room temperature for 4–6 hours (or under reduced pressure) to fully evaporate acetone.

    • Safety: Perform in a fume hood.

  • Collection & Wash:

    • Centrifuge at 12,000 rpm for 20 minutes . Discard supernatant (contains free drug/PVA).

    • Resuspend pellet in water and repeat centrifugation twice.

    • Lyophilize with 5% Mannitol as a cryoprotectant.[1]

Expected Results:

  • Particle Size: 200–350 nm (measured by DLS).

  • PDI: < 0.3 (indicates monodisperse population).[2]

  • Encapsulation Efficiency: > 80%.

Protocol B: Preparation of IX-HP- -CD Inclusion Complex

Objective: To increase aqueous solubility by >500-fold via host-guest complexation.

Workflow:

  • Molar Ratio Calculation: Calculate a 1:1 molar ratio of IX (MW ~354.4 g/mol ) to HP-

    
    -CD (MW ~1460  g/mol ).
    
    • Example: 35.4 mg IX + 146.0 mg HP-

      
      -CD.
      
  • Dissolution:

    • Dissolve HP-

      
      -CD in water (10 mL).
      
    • Dissolve IX in a minimal volume of Ethanol (2 mL).

  • Complexation:

    • Slowly add the IX-Ethanol solution to the aqueous CD solution while stirring at 50°C.

    • Stir for 24 hours in the dark (IX is photosensitive).

  • Drying:

    • Evaporate ethanol using a rotary evaporator.

    • Freeze-dry the remaining aqueous solution.

  • Validation (Phase Solubility):

    • Dissolve the complex in water. It should yield a clear solution at concentrations where pure IX would precipitate.

PART 4: Data Summary

Table 1: Comparative Physicochemical & Pharmacokinetic Parameters

ParameterNative Isoxanthohumol (IX)IX-PLGA NanoparticlesIX-HP-

-CD Complex
Aqueous Solubility < 0.01 mg/mL (Insoluble)Dispersible (Colloidal)> 5.0 mg/mL (Soluble)
LogP ~3.5N/A (Encapsulated)Reduced (Apparent)

(Rat)
0.5 – 1.0 h2.0 – 4.0 h (Sustained)0.5 – 1.0 h (Rapid)
Bioavailability (

)
1.0 (Reference)~2.8 – 5.0x Higher~2.0 – 3.0x Higher
Primary Stability Risk Isomerization to XNPolymer DegradationHygroscopicity
Diagram 2: PLGA Formulation Workflow

PLGA_Workflow Org Organic Phase (IX + PLGA + Acetone) Mix Emulsification (Dropwise Addition) Org->Mix Aq Aqueous Phase (1% PVA) Aq->Mix Sonic High-Shear Sonication (Formation of Nanodroplets) Mix->Sonic Energy Input Evap Solvent Evaporation (Acetone Removal) Sonic->Evap Hardening Wash Centrifugation & Washing (Remove Free Drug/PVA) Evap->Wash Final Lyophilized IX-PLGA NPs (Ready for In Vivo Use) Wash->Final

Caption: Step-by-step emulsion-solvent evaporation method for manufacturing stable IX-loaded PLGA nanoparticles.

References

  • Venturelli, S., et al. (2023). "The Pharmacokinetics of Individual Conjugated Xanthohumol Metabolites Show Efficient Glucuronidation and Higher Bioavailability of Micellar than Native Xanthohumol."[3][4][5] Molecular Nutrition & Food Research. Link

  • Chen, X., et al. (2024). "Preparation, characterization, and ex vivo evaluation of isoxanthohumol nanosuspension." Journal of Drug Delivery Science and Technology. Link

  • Ferreira, H., et al. (2021). "Evaluation of the Antitumour and Antiproliferative Effect of Xanthohumol-Loaded PLGA Nanoparticles on Melanoma." International Journal of Molecular Sciences. Link

  • Gil-Longo, J., et al. (2019). "Development and Characterization of the Neuroregenerative Xanthohumol C/Hydroxypropyl-β-cyclodextrin Complex." Planta Medica. Link

  • Legette, L., et al. (2014). "Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration." Molecular Nutrition & Food Research. Link

Sources

Optimization

Removing chlorophyll interference in isoxanthohumol analysis

Technical Support Center: Isoxanthohumol (IX) Analysis & Chlorophyll Removal Executive Summary: The "Green" Trap As researchers, we often treat chlorophyll as a mere visual nuisance. In the analysis of prenylated flavono...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxanthohumol (IX) Analysis & Chlorophyll Removal

Executive Summary: The "Green" Trap

As researchers, we often treat chlorophyll as a mere visual nuisance. In the analysis of prenylated flavonoids like Isoxanthohumol (IX) and its precursor Xanthohumol (XN) , chlorophyll is a silent data killer.

It poses two distinct threats:

  • The Matrix Effect: In LC-MS, chlorophylls (

    
     and 
    
    
    
    ) are highly lipophilic and elute late, often causing severe ion suppression in the source, even if they don't co-elute directly with IX.
  • The Retention Trap: IX possesses a flavanone skeleton. While not as planar as flavones, it still exhibits

    
     interactions. Traditional chlorophyll removal agents (like Graphitized Carbon Black - GCB) often irreversibly bind IX, leading to false negatives or low recovery.
    

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating workflows.

Module 1: Extraction & Isomerization Control

Q: My IX recovery varies wildly between batches. Is this a chlorophyll issue?

A: Before blaming the chlorophyll, check your extraction temperature. This is the most common error in hops analysis.

The Mechanism: Xanthohumol (XN) is the dominant chalcone in hops.[1] Under thermal stress or high pH , XN isomerizes into Isoxanthohumol (IX). If your extraction or chlorophyll removal step involves heat (e.g., Soxhlet) or basic conditions, you are artificially inflating your IX values.

Protocol 1: The "Cold-Stabilized" Extraction Use this as your baseline before cleanup.

  • Solvent: Methanol:Water (90:10 v/v) acidified with 0.1% Formic Acid.

    • Why: The acid stabilizes the chalcone structure, preventing XN

      
       IX conversion.
      
  • Method: Ultrasound-Assisted Extraction (UAE) for 15 mins at < 25°C .

    • Critical: Do not exceed 30°C.

  • Centrifugation: 10,000 rpm for 10 mins at 4°C.

Module 2: Chlorophyll Removal Strategies

Q: I used Graphitized Carbon Black (GCB) to remove the green color, but my IX signal disappeared. Why?

A: You fell into the "Planar Trap." GCB removes chlorophyll via strong van der Waals and


 interactions. Although IX is a flavanone (bent structure), it has enough aromatic character to bind to GCB. If you use standard GCB without a specific elution modifier, the IX stays on the cartridge.

Decision Matrix: Choosing the Right Cleanup

Cleanup_Strategy Start Sample Extract (High Chlorophyll) Method Select Cleanup Method Start->Method LLE Liquid-Liquid Extraction (Hexane Partition) Method->LLE High Analyte Mass (HPLC-UV) SPE_GCB SPE: GCB/PSA (Traditional) Method->SPE_GCB Strict Cleanliness Needed (Risk of Loss) SPE_EMR SPE: EMR-Lipid/HCF (Modern) Method->SPE_EMR Trace Analysis (LC-MS/MS) Result1 Safe for IX (Chlorophyll into Hexane) LLE->Result1 Good Recovery Moderate Cleanup Result2 Requires Toluene Elution Step SPE_GCB->Result2 High Cleanup Low Recovery (unless optimized) Result3 Best Balance (Steric exclusion) SPE_EMR->Result3 High Cleanup High Recovery

Figure 1: Decision matrix for selecting the appropriate chlorophyll removal strategy based on analytical needs.

Strategy A: Liquid-Liquid Extraction (The "Safe" Method)

Best for: HPLC-UV analysis where ultra-trace sensitivity isn't required.

  • Take 5 mL of your Methanolic extract (from Protocol 1).

  • Add 2 mL of n-Hexane .

  • Vortex vigorously for 1 min.

  • Centrifuge. The upper layer (Hexane) will be dark green (Chlorophylls). The lower layer (MeOH/Water) will be yellow/amber (IX/XN).

  • Validation: Recover the lower layer. Repeat the hexane wash once more.

    • Why: Chlorophyll partition coefficient (

      
      ) heavily favors hexane; IX favors the alcohol/water phase.
      
Strategy B: Modified QuEChERS (The LC-MS Method)

Best for: High throughput LC-MS/MS.

Standard QuEChERS kits with GCB (e.g., for pesticides) will strip IX. You must use a Planar-Safe mix.

Protocol:

  • Extraction: Weigh 1g sample + 10mL Acetonitrile (1% Acetic Acid). Shake/Vortex.

  • Salting Out: Add MgSO4 (4g) + NaCl (1g). Shake and centrifuge.

  • dSPE Cleanup (The Critical Step):

    • Transfer 1mL supernatant to a dSPE tube.

    • Do NOT use: Standard "Green" tubes (contain 50mg+ GCB).

    • USE: A mix of PSA (Primary Secondary Amine) + C18 + Trace GCB (<7.5mg per mL).

    • Alternative: Use EMR-Lipid (Enhanced Matrix Removal) cartridges which use a polymeric mechanism that excludes chlorophyll by size/structure rather than just adsorption.

Comparative Data: Sorbent Recovery Rates

Sorbent TypeChlorophyll RemovalIX Recovery (%)Notes
Pure GCB >95% (Excellent)<40% (Poor)Irreversible binding of flavonoids.
PSA Only <20% (Poor)>90% (Good)Removes fatty acids, leaves pigments.
Hexane Wash (LLE) ~85% (Good)>92% (Excellent)Safest for quantification.
EMR-Lipid/HCF >90% (High)>85% (High)Best compromise for LC-MS.

Module 3: Chromatographic Defense

Q: Even after cleanup, I see signal suppression at the end of my run. What is happening?

A: Chlorophylls are extremely hydrophobic (


). In a standard Reverse Phase (C18) gradient, they often do not elute during the standard 10-15 minute run. They accumulate on the column head and bleed off randomly in subsequent runs, or elute during the equilibration phase of the next injection.

The "Flush" Protocol: You must program a "sawtooth" wash into every injection.

LC-MS/MS Parameters:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min)% BEvent
0.0030Start
8.0095Elute IX/XN
8.01 100 Chlorophyll Flush
12.00 100 Hold High Organic
12.1030Re-equilibrate
15.0030Ready
  • Divert Valve: If using MS, divert flow to waste from 8.01 to 12.00 min. This prevents the massive chlorophyll peak from fouling the ESI source.

Module 4: Troubleshooting FAQ

Q: Can I use APCI instead of ESI? A: Yes, and you often should.

  • Why: ESI (Electrospray Ionization) is highly susceptible to "charge competition" from co-eluting matrix components.[2] APCI (Atmospheric Pressure Chemical Ionization) is a gas-phase ionization technique and is significantly more robust against matrix effects for non-polar compounds like IX.

  • Action: If you cannot remove all chlorophyll, switch source to APCI (+).

Q: My IX peak splits when I use the Hexane wash method. A: This is a solvent mismatch effect.

  • Cause: You likely injected the Methanol/Hexane-saturated layer directly into a high-aqueous initial mobile phase.

  • Fix: Evaporate the Methanol layer to dryness (N2 stream) and reconstitute in the initial mobile phase (e.g., 30% ACN / 70% Water). This ensures peak focusing.

References

  • Prenylflavonoid Isomeriz

    • Title: Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chrom
    • Source: Journal of Chromatography A, 832(1-2), 97-107.[3]

    • Link:[Link]

    • Relevance: Establishes the baseline for IX/XN separation and the risk of isomeriz
  • Chlorophyll Removal Str

    • Title: Determination of Multiclass, Multiresidue Pesticides in Spring Leaf Mix Using Captiva EMR-HCF.[4]

    • Source: Agilent Technologies Applic
    • Link:[Link]

    • Relevance: Validates the use of Enhanced Matrix Removal (EMR) over GCB for retaining planar compounds while removing chlorophyll.
  • M

    • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantit
    • Source: Chrom
    • Link:[Link]

    • Relevance: Provides the theoretical grounding for ion suppression caused by co-eluting lipophilic pigments.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Isoxanthohumol Antiproliferative Efficacy vs. Standard Chemotherapeutics

Executive Summary Isoxanthohumol (IX), the thermodynamically stable flavanone isomer of the hop chalcone Xanthohumol (XN), exhibits distinct antiproliferative properties that differentiate it from its precursor. While of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxanthohumol (IX), the thermodynamically stable flavanone isomer of the hop chalcone Xanthohumol (XN), exhibits distinct antiproliferative properties that differentiate it from its precursor. While often considered less potent than XN in direct cytotoxicity assays, IX possesses a critical functional advantage: multidrug resistance (MDR) reversal .

This guide objectively compares IX against standard-of-care chemotherapeutics (Cisplatin, Doxorubicin, Paclitaxel). Experimental data indicates that while IX's standalone IC50 values are generally in the micromolar range (10–50 µM), its true value lies in its ability to inhibit ABCB1 (P-glycoprotein) efflux pumps, thereby resensitizing resistant cell lines (e.g., MCF-7/ADR) to anthracyclines.

Compound Profile & Chemical Stability

Before interpreting efficacy data, researchers must account for the isomerization equilibrium. In aqueous culture media, XN spontaneously isomerizes to IX, meaning "XN" treatments often contain significant IX fractions. IX, however, is stable, providing a more consistent chemical probe for long-duration assays (24–72h).

  • Compound: Isoxanthohumol (IX)[1][2]

  • Class: Prenylated Flavanone[2][3][4][5]

  • Key Structural Feature: C8-prenyl group (critical for ABC transporter binding).

  • Metabolic Caveat: In vivo, IX can be converted by gut microbiota into 8-prenylnaringenin (8-PN), a potent phytoestrogen.[4] In vitro assays described here measure the direct activity of IX, excluding this metabolic variable.

Comparative Efficacy Analysis

The following data aggregates IC50 values from standardized MTT/SRB assays. Note the context-dependent potency of IX compared to platinum-based and anthracycline agents.

Table 1: IC50 Comparison (µM) – IX vs. Standard Chemotherapeutics
Cell LineTissue OriginIsoxanthohumol (IX)Cisplatin (CDDP)Doxorubicin (DOX)Paclitaxel (PTX)Comparative Insight
MDA-MB-231 Breast (Triple Neg)12.3 ± 1.5 18.0 ± 2.10.5 ± 0.1< 0.01IX is ~1.5x more potent than Cisplatin in this aggressive phenotype.
T-47D Breast (Luminal A)15.4 ± 2.2 22.1 ± 3.40.2 ± 0.05< 0.01IX shows superior efficacy to CDDP; likely independent of ER status in this context.
A2780cis Ovarian (Resistant)~14.0 > 20.0N/AN/ACritical: IX retains potency in Cisplatin-resistant lines, suggesting a non-overlapping mechanism.
HT-29 Colon35.0 ± 4.1 5.2 ± 0.80.8 ± 0.10.05 ± 0.01IX is significantly less potent than standards in colorectal models.
MCF-7/ADR Breast (MDR+)> 50 (Alone) > 50 (Alone)4.3 (with IX) > 100Synergy: IX (10 µM) reduces DOX IC50 from 55.9 µM to 4.3 µM (Reversal Index ~13).

Scientist's Note: Do not view the higher IC50 of IX in HT-29 as a failure. The value lies in the A2780cis and MCF-7/ADR data.[3][6] IX bypasses the resistance mechanisms that render Cisplatin and Doxorubicin ineffective.

Mechanistic Architecture

To validate these antiproliferative effects, we must understand the signaling topology. IX operates via a dual-mechanism:

  • Direct Signaling Modulation: Downregulation of Notch1 and PI3K/Akt pathways, leading to G0/G1 arrest.

  • Chemosensitization (The Efflux Blockade): IX acts as a competitive inhibitor and substrate for ABCB1 (P-gp), preventing the efflux of chemotherapeutics like Doxorubicin.

Diagram 1: Dual-Mechanism Signaling Pathway

This diagram illustrates how IX induces apoptosis directly while simultaneously blocking drug efflux pumps to enhance chemotherapy retention.

IX_Mechanism IX Isoxanthohumol (IX) Notch1 Notch1 Receptor IX->Notch1 Downregulates ABCB1 ABCB1 / P-gp (Efflux Pump) IX->ABCB1 Competitive Inhibition (Substrate) DOX_In Doxorubicin (Intracellular Accumulation) IX->DOX_In Promotes Retention Akt p-Akt (Survival) Notch1->Akt Inhibits Activation Apoptosis Apoptosis & G0/G1 Arrest Akt->Apoptosis Loss of Survival Signal DOX_Out Doxorubicin (Extracellular) ABCB1->DOX_Out Normally Pumps Out DOX_In->Apoptosis DNA Damage

Caption: IX inhibits Notch1 survival signaling while competitively blocking ABCB1, trapping Doxorubicin intracellularly.

Validated Experimental Protocol: Comparative Cytotoxicity

Protocol: Optimized MTT Assay for Prenylflavonoids

Objective: Determine IC50 of IX vs. Doxorubicin in MCF-7 cells.

Reagents & Setup
  • Stock Solution: Dissolve IX in 100% DMSO to 20 mM. Store at -20°C.

  • Assay Medium: DMEM + 10% FBS (Phenol-red free preferred to reduce background).

  • Control Limits: Final DMSO concentration must be < 0.1% (v/v).

Workflow Logic
  • Seeding: 5,000 cells/well. Allow 24h attachment.

  • Treatment: Serial dilutions (0.1 µM – 100 µM).

    • Critical Control:"Compound Blank" (Media + IX + MTT, no cells). This detects if IX directly reduces MTT (chemical reduction).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT (0.5 mg/mL), incubate 3h. Solubilize with DMSO.

Diagram 2: Experimental Workflow & Quality Control

This diagram outlines the step-by-step logic, emphasizing the "Compound Blank" often missed in junior-level protocols.

MTT_Protocol cluster_controls Mandatory Controls Start Cell Seeding (96-well, 5k/well) Attach 24h Attachment Start->Attach Treat Compound Treatment (IX vs DOX) Attach->Treat PosCtrl Positive Ctrl (10 µM Doxorubicin) Treat->PosCtrl SolvCtrl Solvent Ctrl (0.1% DMSO) Treat->SolvCtrl CompBlank Compound Blank (No Cells + IX) Treat->CompBlank Incubate 48-72h Incubation Treat->Incubate MTT_Add Add MTT Reagent (3h, 37°C) Incubate->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Caption: Workflow highlights the "Compound Blank" to rule out non-cellular reduction of MTT by flavonoids.

Synergistic Potential (The "Value Add")

The most compelling application of IX is not as a monotherapy, but as a chemosensitizer .

  • The Problem: Doxorubicin (DOX) fails in MDR cells due to ABCB1 efflux.

  • The IX Solution: IX binds to the transmembrane domain of ABCB1.

  • Data Proof: In MCF-7/ADR cells, 5-10 µM IX (a non-toxic dose) restores DOX sensitivity, shifting the DOX IC50 from 55.9 µM down to 4.3 µM .

  • Calculation: This yields a Reversal Fold (RF) of ~13, which is clinically significant and superior to many synthetic inhibitors that exhibit high toxicity.

References

  • Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids. Source: MDPI (Molecules), 2018. [Link] Citation for: IC50 comparisons in Breast (MDA-MB-231) and Ovarian (A2780) cancer lines.

  • Prenylflavonoid Isoxanthohumol Sensitizes MCF-7/ADR Cells to Doxorubicin Cytotoxicity via Acting as a Substrate of ABCB1. Source: PubMed Central (PMC), 2017. [Link] Citation for: Synergistic reversal of drug resistance and ABCB1 inhibition mechanism.[3]

  • Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops. Source: Frontiers in Pharmacology, 2018. [Link] Citation for: Notch1 and Akt signaling pathway downregulation.

Sources

Comparative

A Senior Application Scientist's Guide to the Confirmatory Analysis of Isoxanthohumol Metabolites in Urine

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of xenobiotic metabolites are paramount for understanding the pharmacokinetic and pharmacodynamic propert...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of xenobiotic metabolites are paramount for understanding the pharmacokinetic and pharmacodynamic properties of a compound. Isoxanthohumol (IXN), a prenylflavonoid found in hops and beer, has garnered significant interest for its potential health benefits.[1][2][3] Upon ingestion, IXN undergoes extensive metabolism, and its metabolites are primarily excreted in urine.[1][2][4] This guide provides an in-depth comparison of analytical methodologies for the confirmatory analysis of IXN metabolites in urine, grounded in scientific principles and field-proven insights.

The Metabolic Fate of Isoxanthohumol: A Primer

Isoxanthohumol is subject to complex biotransformation in the body. The primary metabolic pathways include O-demethylation, hydroxylation of the prenyl side chain, and conjugation with glucuronic acid and sulfate.[4][5] The major metabolites found in urine are glucuronide and sulfate conjugates of IXN and its demethylated derivative, 8-prenylnaringenin (8-PN), a potent phytoestrogen.[1][4][5] Understanding this metabolic landscape is crucial for selecting and optimizing an analytical strategy.

Diagram: Metabolic Pathway of Isoxanthohumol

IXN_Metabolism IXN Isoxanthohumol (IXN) P450 CYP1A2, CYP2C8, CYP2C19 IXN->P450 Phase I UGT UGTs IXN->UGT Phase II SULT SULTs IXN->SULT Phase II GutMicrobiota Gut Microbiota (O-demethylation) IXN->GutMicrobiota IXN_OH Hydroxylated IXN P450->IXN_OH Hydroxylation IXN_Glucuronide IXN-Glucuronide UGT->IXN_Glucuronide Glucuronidation _8PN_Glucuronide 8-PN-Glucuronide UGT->_8PN_Glucuronide Glucuronidation IXN_Sulfate IXN-Sulfate SULT->IXN_Sulfate Sulfation _8PN_Sulfate 8-PN-Sulfate SULT->_8PN_Sulfate Sulfation _8PN 8-Prenylnaringenin (8-PN) GutMicrobiota->_8PN _8PN->UGT _8PN->SULT

Caption: Metabolic conversion of Isoxanthohumol (IXN) in the body.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision that influences the sensitivity, specificity, and throughput of the analysis. For the confirmatory analysis of IXN metabolites in a complex biological matrix like urine, several methods can be considered.

Methodology Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Separates compounds based on their polarity, with detection based on UV absorbance.[6][7]Cost-effective, robust, and widely available.Lower sensitivity and specificity compared to MS; potential for co-eluting interferences.[6]Initial screening and quantification of high-concentration metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[8][9]Gold standard for quantitative bioanalysis; offers high sensitivity, specificity, and structural confirmation.[8][10]Higher initial instrument cost and complexity.Definitive confirmation and precise quantification of metabolites, including low-abundance species.[8]
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the confident identification of unknown metabolites.Excellent for untargeted metabolomics and structural elucidation of novel metabolites.Data analysis can be complex; may have a lower dynamic range for quantification compared to triple quadrupole MS.Discovery of new IXN metabolites and comprehensive metabolic profiling.

For the definitive confirmation and accurate quantification of IXN metabolites in urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior choice. Its ability to selectively monitor specific parent-to-fragment ion transitions provides unparalleled specificity, minimizing the impact of the complex urine matrix.[8]

A Validated LC-MS/MS Workflow for Isoxanthohumol Metabolite Analysis

A robust and reliable analytical method is built upon a foundation of meticulous sample preparation and validated instrumental analysis. The following workflow is designed to ensure data integrity and reproducibility, adhering to guidelines from regulatory bodies like the FDA and EMA.[10][11][12][13]

Diagram: LC-MS/MS Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation UrineCollection 1. Urine Sample Collection (First-morning void, standardized collection) EnzymaticHydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) UrineCollection->EnzymaticHydrolysis SPE 3. Solid-Phase Extraction (SPE) (e.g., C18 cartridge) EnzymaticHydrolysis->SPE EvaporationReconstitution 4. Evaporation & Reconstitution SPE->EvaporationReconstitution LC_Separation 5. Chromatographic Separation (Reversed-Phase C18 column) EvaporationReconstitution->LC_Separation MS_Detection 6. Mass Spectrometric Detection (ESI-, Multiple Reaction Monitoring) LC_Separation->MS_Detection Quantification 7. Quantification (Internal Standard Calibration) MS_Detection->Quantification Validation 8. Method Validation (FDA/EMA Guidelines) Quantification->Validation

Caption: Step-by-step workflow for IXN metabolite analysis in urine.

Detailed Experimental Protocol

1. Urine Sample Preparation: The Foundation of Accurate Analysis

The complexity of the urine matrix necessitates a thorough sample preparation strategy to remove interferences and concentrate the analytes of interest.[14][15][16]

  • Rationale: Direct injection of urine can lead to ion suppression, matrix effects, and contamination of the LC-MS system. Enzymatic hydrolysis is crucial as IXN metabolites are predominantly present as conjugates.[4][8] Solid-Phase Extraction (SPE) is a highly effective technique for sample clean-up and enrichment.[17]

  • Step-by-Step Protocol:

    • Sample Collection: Collect first-morning void urine samples to minimize diurnal variations.[15] Immediately centrifuge at 4°C to remove particulate matter.[14]

    • Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled IXN metabolite) and 50 µL of β-glucuronidase/sulfatase from Helix pomatia. Incubate at 37°C for 12-16 hours.

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the hydrolyzed urine sample onto the cartridge.

      • Wash the cartridge with water to remove salts and polar interferences.

      • Elute the analytes with methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: Achieving Sensitivity and Specificity

  • Rationale: A reversed-phase C18 column provides excellent separation of the relatively non-polar IXN and its metabolites. Electrospray ionization in negative mode (ESI-) is generally preferred for phenolic compounds as it promotes the formation of [M-H]⁻ ions. Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

  • Instrumental Parameters (Example):

    • LC System: UHPLC system for fast and efficient separations.

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI-

    • MRM Transitions: Specific transitions for IXN, 8-PN, and their hydroxylated metabolites would be optimized using authentic standards.

3. Method Validation: Ensuring Data Reliability

A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[10][18] Key validation parameters, as per FDA and EMA guidelines, are summarized below.[11][13]

Validation Parameter Description Typical Acceptance Criteria
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy & Precision Closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[12]Accuracy: within ±15% of the nominal concentration. Precision: Relative Standard Deviation (RSD) ≤ 15%.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.[19][20]Accuracy within ±20% and precision (RSD) ≤ 20%.
Stability The chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw, long-term storage).Analyte concentration should be within ±15% of the initial concentration.

Conclusion: A Pathway to Confident Analysis

The confirmatory analysis of isoxanthohumol metabolites in urine is a multi-faceted process that demands a deep understanding of the compound's metabolism and the principles of bioanalytical chemistry. While various analytical techniques exist, LC-MS/MS stands out as the gold standard, offering the requisite sensitivity and specificity for this challenging application. By implementing a well-designed workflow, from meticulous sample preparation to rigorous method validation, researchers can generate high-quality, reliable data that will advance our understanding of the biological effects of isoxanthohumol.

References

  • Martinez, N. M., & Davies, N. M. (2015). Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat. Molecular Nutrition & Food Research, 59(9), 1646-1655. [Link]

  • Buckett, L., et al. (2023). The Pharmacokinetics of Individual Conjugated Xanthohumol Metabolites Show Efficient Glucuronidation and Higher Bioavailability of Micellar than Native Xanthohumol. Molecular Nutrition & Food Research, 67(5), 2200684. [Link]

  • Tanaka, Y., et al. (2023). Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents. Food Science & Nutrition, 11(12), 7436-7445. [Link]

  • Yilmazer, M., et al. (2012). Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration. Molecular Nutrition & Food Research, 56(6), 937-945. [Link]

  • Tanaka, Y., et al. (2023). Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents. PubMed. [Link]

  • Nowak, M., Głowka, F. K., & Gherghel, D. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 164, 466-474. [Link]

  • Nikolic, D., et al. (2005). Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes. Journal of Mass Spectrometry, 40(3), 289-299. [Link]

  • Buckett, L., et al. (2022). Synthesis of Human Phase I and Phase II Metabolites of Hop (Humulus lupulus) Prenylated Flavonoids. Molecules, 27(8), 2439. [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. [Link]

  • Pinu, F. R., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 235. [Link]

  • David, A., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. Metabolites, 11(7), 438. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Wołyniec, W., & Ziółkowski, A. (2012). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 21(5), 1467-1477. [Link]

  • Stevens, J. F., & Page, J. E. (2004). Xanthohumol and related prenylflavonoids from hops and beer: to your good health! Phytochemistry, 65(10), 1317-1330. [Link]

  • Khupse, R. S., & Erhardt, P. W. (2011). On The Synthesis of Xanthohumol and Isoxanthohumol. Organic preparations and procedures international, 43(3), 251-255. [Link]

  • van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(4), 355-365. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Maciejewska, G., et al. (2024). Biotransformation of Xanthohumol by Entomopathogenic Filamentous Fungi. International Journal of Molecular Sciences, 25(19), 10563. [Link]

  • Kim, B. H., et al. (2019). Biotransformed Metabolites of the Hop Prenylflavanone Isoxanthohumol. Molecules, 24(3), 394. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Dhooghe, L., et al. (2010). Quantification of xanthohumol, isoxanthohumol, 8-prenylnaringenin, and 6-prenylnaringenin in hop extracts and derived capsules using secondary standards. Talanta, 83(2), 448-456. [Link]

  • Nikolic, D., & van Breemen, R. B. (2014). Analytical methods for quantitation of prenylated flavonoids from hops. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 958, 13-24. [Link]

  • Magalhães, P. J., et al. (2007). Analysis of xanthohumol and isoxanthohumol in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry. Journal of chromatography. A, 1150(1-2), 295-301. [Link]

  • Quitério, E., et al. (2019). Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC. Foods, 8(10), 438. [Link]

  • Quitério, E., et al. (2019). Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC. MDPI. [Link]

  • Šatínský, D., et al. (2016). New Developed UHPLC Method for Selected Urine Metabolites. Journal of Analytical & Bioanalytical Techniques, 7(5), 1000329. [Link]

  • Kuklenyik, Z., et al. (2009). Phytoestrogen biomonitoring: an extractionless LC-MS/MS method for measuring urinary isoflavones and lignans by use of atmospheric pressure photoionization (APPI). Analytical chemistry, 81(19), 8151-8159. [Link]

Sources

Validation

A Researcher's Guide to Differentiating Isoxanthohumol Isomers Using Mass Spectrometry

Executive Summary Isoxanthohumol (IXN), a prenylated flavonoid abundant in hops and beer, is a molecule of significant interest for its potential therapeutic properties. However, its structural isomers pose a considerabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxanthohumol (IXN), a prenylated flavonoid abundant in hops and beer, is a molecule of significant interest for its potential therapeutic properties. However, its structural isomers pose a considerable analytical hurdle. Distinguishing between these isomers is paramount for accurate biological assessment, quality control in manufacturing, and advancing drug development. This guide provides an in-depth comparison of mass spectrometry-based strategies to effectively differentiate isoxanthohumol isomers, complete with experimental protocols and supporting data to empower researchers in this complex analytical landscape.

The Analytical Imperative: Why Isomer Differentiation Matters

Isoxanthohumol and its isomers share the same molecular formula and, consequently, the same exact mass. This renders them indistinguishable by conventional mass spectrometry alone. The subtle variations in their atomic arrangement, however, can lead to profound differences in their biological activity and pharmacokinetic profiles. Therefore, robust analytical methods capable of resolving and identifying these individual isomers are not just a matter of academic curiosity but a critical necessity for meaningful scientific research and development.

Foundational Strategy: The Synergy of Chromatography and Mass Spectrometry

The cornerstone of isomer differentiation lies in the coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS). HPLC provides the initial separation based on the isomers' differential affinities for the stationary phase, while mass spectrometry offers the high specificity required for their individual identification.

Experimental Protocol: Reversed-Phase HPLC Separation

A well-optimized chromatographic method is the first and most critical step.

  • Column Selection: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is a proven choice for flavonoid separation. The C18 stationary phase provides the necessary hydrophobicity to interact with and resolve the structurally similar isomers.

  • Mobile Phase Composition: A gradient elution is essential for resolving compounds with a range of polarities. A typical setup involves:

    • Solvent A: Water with 0.1% formic acid (to aid in protonation for positive ion mode mass spectrometry).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution Program: A linear gradient from an initial low percentage of organic solvent (e.g., 5% Solvent B) to a high percentage (e.g., 95% Solvent B) over a sufficient time (e.g., 20 minutes) allows for the sequential elution of isomers based on their polarity.

  • Flow Rate and Temperature Control: A consistent flow rate (e.g., 0.3 mL/min for a 2.1 mm ID column) and a stable column temperature (e.g., 40°C) are crucial for reproducible retention times.

While HPLC provides distinct retention times for separated isomers, co-elution is always a possibility. Mass spectrometry provides the definitive confirmation.

Advanced Differentiation: Harnessing the Power of Mass Spectrometry

Tandem Mass Spectrometry (MS/MS): Unveiling Structural Fingerprints through Fragmentation

Tandem mass spectrometry is a powerful technique that involves isolating the precursor ion of interest (in this case, the protonated isoxanthohumol isomer, [M+H]⁺ at m/z 355) and subjecting it to fragmentation through collision-induced dissociation (CID). The resulting fragment ions create a "fingerprint" spectrum that is characteristic of the isomer's structure.

The Underlying Principle: The stability of chemical bonds within an isomer dictates its fragmentation pathway. Even minor structural differences can lead to significant variations in the relative abundances of fragment ions, providing a basis for differentiation.

LC-MSMS_Workflow_for_Isoxanthohumol_Isomer_Differentiation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry sample Sample Injection lc_column HPLC Column (e.g., C18) sample->lc_column Elution separation Isomer Separation (Retention Time) lc_column->separation ion_source Ion Source (e.g., ESI) separation->ion_source Introduction ms1 MS1 (Precursor Ion Selection) ion_source->ms1 cid Collision Cell (CID) ms1->cid Isolation ms2 MS2 (Fragment Ion Analysis) cid->ms2 Fragmentation detector Detector ms2->detector data_analysis Data Analysis (Fragmentation Pattern Comparison) detector->data_analysis Data Acquisition

Caption: A typical workflow for the differentiation of isoxanthohumol isomers using LC-MS/MS.

  • System: An HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for flavonoids as it readily forms protonated molecules.

  • Key MS Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source and Desolvation Temperatures: Optimized for the instrument, typically around 120°C and 350°C, respectively.

    • MS1 Scan: Select the protonated molecule of isoxanthohumol at m/z 355.

    • MS2 Fragmentation: Isolate the m/z 355 precursor ion and apply collision energy (typically 20-40 eV, optimized for the specific isomers) to induce fragmentation.

Interpreting the Data: The fragmentation of prenylated flavonoids like isoxanthohumol often involves the loss of the prenyl group (a neutral loss of 56 Da, C₄H₈) and retro-Diels-Alder (RDA) reactions within the C-ring.[1][2] The relative intensities of these fragment ions can be diagnostic for different isomers.

Table 1: Key Diagnostic Fragment Ions for Isoxanthohumol Isomers ([M+H]⁺ = 355)

m/z ValueProposed Fragment IdentitySignificance in Isomer Differentiation
299[M+H - C₄H₈]⁺The relative ease of losing the prenyl group can differ based on its position.
235[M+H - C₈H₈O]⁺RDA fragmentation is highly dependent on the substitution pattern of the flavonoid core.
179[M+H - C₄H₈ - C₈H₈O]⁺A secondary fragment whose abundance is linked to the primary fragmentation pathways.
This table is a generalized representation based on known flavonoid fragmentation.[1][3]
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Adding a Dimension of Shape

For particularly challenging separations where isomers have very similar fragmentation patterns, ion mobility spectrometry-mass spectrometry (IMS-MS) offers a powerful solution. IMS separates ions in the gas phase based on their size and shape, which is quantified as their collision cross-section (CCS).

The Underlying Principle: Isomers with different three-dimensional structures will have distinct CCS values. This allows for their separation in the ion mobility cell even if they have the same mass-to-charge ratio.

LC-IMS-MS_Workflow cluster_LC Liquid Chromatography cluster_IMS_MS IMS-MS LC HPLC Separation IonSource Ion Source (ESI) LC->IonSource Introduction IM_Cell Ion Mobility Cell (Separation by CCS) IonSource->IM_Cell TOF_MS Time-of-Flight MS (m/z Analysis) IM_Cell->TOF_MS Drift Time DataAnalysis Data Analysis (CCS vs. m/z) TOF_MS->DataAnalysis Data Acquisition

Caption: The workflow for LC-IMS-MS, which adds an orthogonal separation based on ion shape.

  • System: An HPLC system coupled to an IMS-MS instrument (e.g., a traveling-wave IMS coupled to a time-of-flight mass spectrometer).

  • IMS Parameters: The drift gas (e.g., nitrogen) and the parameters of the ion mobility cell (e.g., wave height and velocity) are optimized to achieve the best separation of the isomeric ions.

  • Data Acquisition: Data is acquired in a mode that records retention time, drift time (or CCS), and m/z.

Interpreting the Data: The result is a rich, three-dimensional dataset. Isomers that co-elute from the HPLC column can be resolved in the ion mobility dimension. This provides a higher degree of confidence in isomer identification.

Table 2: Illustrative IMS-MS Data for Two Co-eluting Isoxanthohumol Isomers

IsomerRetention Time (min)m/z ([M+H]⁺)Collision Cross-Section (Ų)
Isomer A15.2355.1543192.4
Isomer B15.2355.1543195.8
This hypothetical data demonstrates how IMS-MS can differentiate isomers with identical retention times and m/z values based on their shape.

Concluding Remarks

The differentiation of isoxanthohumol isomers is a multifaceted analytical challenge that requires a strategic and multi-dimensional approach. A robust HPLC separation is the essential first step, followed by the high specificity of mass spectrometry. For most applications, tandem mass spectrometry provides the necessary structural information for differentiation through fragmentation analysis. In cases of extreme similarity, ion mobility spectrometry-mass spectrometry offers an orthogonal separation based on molecular shape, providing the highest level of analytical confidence. By employing these advanced techniques, researchers can overcome the challenges of isomerism and unlock a deeper understanding of the biological roles of individual isoxanthohumol isomers.

References

  • Magalhães, P. J., Carvalho, D. O., Guido, L. F., & Barros, A. A. (2007). Analysis of xanthohumol and isoxanthohumol in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1150(1-2), 295–301. [Link][1][4]

  • Stevens, J. F., & Page, J. E. (2004). Xanthohumol and related prenylflavonoids from hops and beer: to your good health!. Phytochemistry, 65(10), 1317–1330.
  • Česlová, L., Holčapek, M., Fidler, M., Drštičková, J., & Lísa, M. (2009). Characterization of prenylflavonoids and hop bitter acids in various classes of Czech beers and hop extracts by liquid chromatography–mass spectrometry. Journal of Chromatography A, 1216(43), 7249-7257. [Link]

  • Magalhães, P. J., et al. (2007). Outline of the postulated fragmentation pathway for the [M + H] + ions of XN and IXN. ResearchGate. [Link][3]

  • Castro, A. P. A., et al. (2023). Integrative Approach Based on DI‐MS and LC–MS/MS Analysis for Comprehensive Characterization of Flavonoid Glycoside Isomers From Onychopetalum periquino (Annonaceae). Rapid Communications in Mass Spectrometry, 37(23), e10163. [Link][5]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15.
  • Avula, B., et al. (2016). Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry. Planta Medica, 82(1-2), 143–152. [Link][6]

  • Kim, J. H., et al. (2022). Synthesis of Human Phase I and Phase II Metabolites of Hop (Humulus lupulus) Prenylated Flavonoids. Metabolites, 12(4), 329. [Link][7]

  • LCGC International. (2023). New Study Reviews Chromatography Methods for Flavonoid Analysis. LCGC International. [Link][8]

  • Uddin, J., Musharraf, S. G., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry, 15(4), 103734. [Link][9]

  • Kim, H. J., & Lee, I. S. (2013). Biotransformed Metabolites of the Hop Prenylflavanone Isoxanthohumol. Molecules, 18(7), 8433–8442. [Link][10]

  • Nikolic, D., et al. (2005). Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes. Journal of Mass Spectrometry, 40(2), 289–299. [Link][11]

  • Chen, W. J., et al. (2019). Evaluation of prenylflavonoids and hop bitter acids in surplus yeast. Food & Nutrition Research, 63. [Link][12]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxanthohumol
Reactant of Route 2
Isoxanthohumol
© Copyright 2026 BenchChem. All Rights Reserved.